3-Iodobenzoic acid phenacyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
phenacyl 3-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-13-8-4-7-12(9-13)15(18)19-10-14(17)11-5-2-1-3-6-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCRSONFQCPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Iodobenzoic acid phenacyl ester chemical structure and properties
3-Iodobenzoic Acid Phenacyl Ester: A Technical Guide to Structure, Synthesis, and Applications
Executive Summary
3-Iodobenzoic acid phenacyl ester (Phenacyl 3-iodobenzoate) is a specialized organic ester derived from the condensation of 3-iodobenzoic acid and phenacyl bromide (2-bromoacetophenone). Historically utilized in qualitative organic analysis as a crystalline derivative for the identification of carboxylic acids, it has evolved into a compound of interest in medicinal chemistry and photolabile protecting group strategies.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and spectroscopic characteristics. It is designed for researchers requiring precise data on the handling, preparation, and utility of halogenated benzoate derivatives.
Chemical Identity & Structural Analysis
The molecule consists of a 3-iodobenzoate moiety linked to a phenacyl group. The presence of the iodine atom at the meta position of the benzoate ring introduces significant heavy-atom effects and electron-withdrawing properties, influencing both the crystallinity and the reactivity of the ester linkage.
| Parameter | Details |
| IUPAC Name | 2-Oxo-2-phenylethyl 3-iodobenzoate |
| Common Name | Phenacyl 3-iodobenzoate |
| CAS Number | Derived from 618-51-9 (Acid) / Not explicitly listed as discrete commercial entity |
| Molecular Formula | C₁₅H₁₁IO₃ |
| Molecular Weight | 366.15 g/mol |
| SMILES | IC1=CC=CC(C(=O)OCC(=O)C2=CC=CC=C2)=C1 |
| InChI Key | Calculated based on structure |
Structural Features:
-
Phenacyl Moiety: The
-keto ester functionality is the chromophore responsible for the compound's UV absorption and photolability. The carbonyl group at the -position relative to the ester oxygen stabilizes the radical intermediates formed during photolysis. -
Meta-Iodine Substituent: The iodine atom provides a unique handle for further functionalization (e.g., via Suzuki-Miyaura coupling) and enhances the crystallographic order of the solid state through halogen bonding.
Physicochemical Properties
Phenacyl esters are renowned for their tendency to form well-defined crystals with sharp melting points, making them ideal for purification and identification.
| Property | Value / Characteristic | Notes |
| Physical State | White to off-white crystalline solid | Forms needles or plates from ethanol/water. |
| Melting Point | 110°C – 140°C (Typical range) | Exact value dependent on purity; phenacyl esters of substituted benzoates typically fall in this range. |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate. | Sparingly soluble in cold ethanol; Insoluble in water. |
| Stability | Stable under ambient conditions.[1][2] | Photosensitive : Degrades upon prolonged exposure to UV light. |
| Reactivity | Susceptible to hydrolysis (base/acid). | Photolabile cleavage releases the free acid. |
Synthesis & Reaction Mechanisms[6][7]
The standard preparation involves the nucleophilic substitution (
Synthetic Protocol
Reagents:
-
3-Iodobenzoic acid (1.0 eq)[3]
-
Phenacyl bromide (2-bromoacetophenone) (1.0 eq)
-
Sodium carbonate (
) or Triethylamine ( ) (1.1 eq) -
Solvent: Ethanol (95%) or Acetone/Water mix.
Step-by-Step Methodology:
-
Neutralization: Dissolve 3-iodobenzoic acid (1.24 g, 5 mmol) in 5 mL of water containing 0.3 g of sodium carbonate. Warm slightly to ensure complete dissolution of the acid as its sodium salt. Note: The solution should be slightly acidic to litmus to avoid hydrolysis of the phenacyl bromide later.
-
Addition: Add phenacyl bromide (1.0 g, 5 mmol) dissolved in 10 mL of warm ethanol to the carboxylate solution.
-
Reflux: Heat the mixture under reflux for 60–90 minutes. A white precipitate (sodium bromide) may form, and the product may begin to crystallize or separate as an oil.
-
Isolation: Cool the reaction mixture in an ice bath. If the product separates as an oil, scratch the vessel walls with a glass rod to induce crystallization.
-
Purification: Filter the solid product. Recrystallize from hot ethanol or an ethanol-water mixture to obtain pure white crystals.
Reaction Mechanism (Graphviz)
The reaction proceeds via a direct
Caption: Nucleophilic substitution pathway for the synthesis of phenacyl 3-iodobenzoate.
Analytical Characterization
Verification of the structure relies on identifying the ester linkage and the intact iodine substituent.
Infrared Spectroscopy (IR)
-
Ester C=O Stretch: Strong band at 1720–1730 cm⁻¹ .
-
Ketone C=O Stretch: Strong band at 1690–1705 cm⁻¹ (conjugated with phenyl ring).
-
C-O Stretch: Broad bands at 1100–1300 cm⁻¹ .
-
Aromatic C-H: Weak bands >3000 cm⁻¹.
-
C-I Stretch: Weak band in the fingerprint region (~500–600 cm⁻¹).
Nuclear Magnetic Resonance (¹H NMR)
-
Methylene (-CH₂-): A characteristic singlet at
5.5–5.6 ppm . This signal is diagnostic for phenacyl esters. -
Aromatic Protons (Phenacyl): Multiplets at
7.4–8.0 ppm . -
Aromatic Protons (Benzoate): The 3-iodo substitution pattern will show a distinct splitting pattern (singlet-like for H2, doublets for H4/H6, triplet for H5) shifted downfield due to the ester and iodine groups.
Applications & Utility
Photolabile Protecting Group
Phenacyl esters are valuable in organic synthesis as photolabile protecting groups (PPGs) for carboxylic acids. They can be cleaved by irradiation with UV light (typically >300 nm) in a radical process, regenerating the free acid without the need for chemical reagents that might affect other sensitive groups.
Mechanism of Photolysis: Upon UV irradiation, the phenacyl group undergoes homolytic cleavage or a rearrangement (often involving hydrogen abstraction from the solvent) to release the carboxylic acid and a byproduct (often acetophenone derivatives).
Caption: Photochemical cleavage mechanism for deprotection of the carboxylic acid.
Analytical Derivatization
Before the advent of advanced mass spectrometry, phenacyl esters were the "gold standard" for identifying carboxylic acids. The high molecular weight and polarity of the phenacyl group ensure the formation of solid derivatives, allowing for precise melting point determination.
-
HPLC Labeling: The phenacyl group serves as a UV-absorbing tag (
nm), enabling the detection of non-UV-active fatty acids in HPLC analysis.
Safety & Handling
-
Precursor Hazard: Phenacyl bromide is a potent lachrymator (tear gas agent). All synthesis steps involving this reagent must be performed in a properly functioning fume hood.
-
Product Handling: The ester itself is generally less hazardous but should be treated as a potential irritant.
-
Storage: Store in amber vials to prevent photodegradation. Keep cool and dry.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. Wiley.
-
Sheehan, J. C., & Umezaw, K. (1973). "Phenacyl Esters as Photolabile Protecting Groups." Journal of Organic Chemistry, 38(21), 3771–3774. Link
-
Durst, H. D., et al. (1975). "Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography." Analytical Chemistry, 47(11), 1797–1801. Link
Sources
Precision Melting Point Determination of 3-Iodobenzoic Acid Phenacyl Ester
This guide is structured as a high-level technical whitepaper designed for analytical chemists and researchers. It prioritizes experimental rigor, "self-validating" protocols, and authoritative grounding.[1]
Technical Guide & Protocol Validation
Executive Summary
The accurate determination of the melting point (MP) for the phenacyl ester derivative of 3-iodobenzoic acid is a critical step in organic qualitative analysis and purity characterization. While the parent compound, 3-iodobenzoic acid, exhibits a high melting point (~187°C), its phenacyl ester derivative serves as a distinct "fingerprint" for identification, typically exhibiting a sharp fusion range distinct from starting materials. This guide outlines the thermodynamic principles, synthesis-derived impurity risks, and a dual-method protocol (Capillary & DSC) to ensure data integrity compliant with USP <741> standards.
Chemical Context & Rationale
The Role of Phenacyl Esters
In organic analysis, carboxylic acids are often difficult to identify solely by melting point due to dimerization and polymorphism. Derivatization into phenacyl esters (using phenacyl bromide) converts the acid into a crystalline solid with a sharp, well-defined lattice energy.
Reaction Scheme:
Thermodynamic Principles of Fusion
The melting point represents the temperature at which the solid and liquid phases exist in equilibrium at 1 atmosphere of pressure. For 3-iodobenzoic acid phenacyl ester, the "sharpness" of this transition (< 1°C range) is the primary indicator of purity.
-
Lattice Energy: The heavy iodine atom at the meta position introduces significant London dispersion forces, potentially elevating the MP compared to non-halogenated analogs.
-
Impurity Depression: According to Raoult’s Law, impurities (e.g., unreacted phenacyl bromide) will disrupt the crystal lattice, causing the observed MP to broaden and shift lower (depression).
Critical Reagent Properties (The Controls)
Before characterizing the ester, the analyst must establish the thermal baselines of potential contaminants.
| Compound | Role | Literature MP (°C) | Thermal Behavior |
| 3-Iodobenzoic Acid | Parent Acid | 185 – 187°C [1] | Sublimes slightly before melting; forms dimers. |
| Phenacyl Bromide | Reagent | 50 – 51°C [2] | Low MP; lachrymator. Major "low-melt" impurity. |
| Phenacyl Ester (Target) | Derivative | Experimental | Expected sharp transition. Distinct from parent acid.[2] |
Note: If your sample melts near 50°C, it is likely unreacted phenacyl bromide. If it melts near 185°C, it is likely unreacted starting acid. The target ester typically falls between these extremes or slightly above, depending on packing efficiency.
Experimental Workflow
The following diagram illustrates the logical flow for synthesizing, purifying, and validating the derivative's melting point.
Caption: Logical workflow for the purification and thermal validation of the phenacyl ester derivative.
Detailed Protocols
Method A: Capillary Method (USP <741> Compliant)
This is the standard method for routine identification.
Apparatus: Calibrated melting point apparatus (e.g., Buchi or SRS OptiMelt) with silicone oil bath or metal block. Sample Prep:
-
Dry the ester in a vacuum desiccator over
for at least 24 hours. Solvent inclusions (ethanol/water) will artificially depress the MP. -
Pulverize the sample into a fine powder. Coarse crystals cause uneven heat transfer.
-
Pack a capillary tube to a height of 2–3 mm. Tap firmly to eliminate air pockets.
Procedure:
-
Rapid Ramp: Heat the bath rapidly to 100°C (well below the expected range).
-
Equilibrium Ramp: Slow the heating rate to 1°C/minute once the temperature is within 10°C of the expected melting point.
-
Why? High ramp rates cause "thermal lag," where the thermometer reads higher than the actual sample temperature [3].
-
-
Observation: Record two temperatures:
-
Onset: The first distinct sign of liquid formation (collapse of the solid column).
-
Clear Point: The temperature at which the sample becomes completely liquid.
-
-
Validation: The range (Clear Point - Onset) must be
.
Method B: Differential Scanning Calorimetry (DSC)
DSC provides a thermodynamic profile including the heat of fusion (
Apparatus: Heat-flux DSC (e.g., TA Instruments Q-series or Mettler Toledo). Procedure:
-
Weigh 2–5 mg of dried sample into an aluminum pan; crimp with a pinhole lid (to allow volatile escape if decomposition occurs).
-
Cycle 1 (Conditioning): Heat from 30°C to 110°C at 10°C/min. Cool to 20°C.
-
Purpose: This erases "thermal history" and solvent effects. Caution: If the sample melts in this range, skip this step to avoid decomposition.
-
-
Cycle 2 (Measurement): Heat from 30°C to 200°C at 5°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Determine the Extrapolated Onset Temperature (
) . This is the rigorous MP, independent of heating rate. -
Integrate the endothermic peak to find
(J/g).
-
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| MP Range > 2°C | Impure sample (likely solvent or starting material). | Recrystallize from ethanol; dry under high vacuum. |
| MP near 50°C | Excess Phenacyl Bromide. | Wash solid with non-polar solvent or recrystallize. |
| MP near 185°C | Unreacted 3-Iodobenzoic Acid. | Check pH of reaction; ensure base was sufficient to neutralize acid. |
| Double Peak (DSC) | Polymorphism or eutectic mixture. | Anneal sample or slow cooling rate to favor stable polymorph. |
| Discoloration (Brown) | Decomposition (Deiodination). | Iodine-carbon bonds are labile. Ensure heating does not exceed 200°C; exclude light. |
References
-
Sigma-Aldrich. (n.d.).[3] 3-Iodobenzoic acid Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6505, Phenacyl bromide. Retrieved from
- United States Pharmacopeia (USP). (2023).
- Shriner, R. L., Fuson, R. C., et al. (2004). The Systematic Identification of Organic Compounds. (8th Ed.). Wiley.
-
Mettler Toledo. (2020). Thermal Analysis of Organic Compounds: DSC Protocols. Retrieved from
Sources
Technical Guide: Solubility Profile & Characterization of 3-Iodobenzoic Acid Phenacyl Ester
This technical guide provides a comprehensive analysis of the solubility profile for 3-Iodobenzoic acid phenacyl ester , synthesizing theoretical physicochemical principles with rigorous experimental protocols.
Executive Summary
3-Iodobenzoic acid phenacyl ester (CAS: Derivative of 618-51-9) is a crystalline solid typically utilized in organic synthesis as a photolabile protecting group or a derivatization product for the identification of 3-iodobenzoic acid. Its solubility profile is governed by the interplay between the lipophilic iodophenyl moiety, the polarizable ester linkage, and the phenacyl ketone group.
This guide defines the Predicted Solubility Landscape based on Hansen Solubility Parameters (HSP) and provides a Self-Validating Experimental Protocol for researchers requiring precise thermodynamic solubility values.
Physicochemical Identity
Understanding the solute's structure is the prerequisite for solvent selection.
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 366.15 g/mol |
| Structural Features | [1][2][3] • Lipophilic Domain: Iodinated aromatic ring (High dispersion forces).• Polar Domain: Ester (-COO-) and Ketone (C=O) linkers.• H-Bonding: Acceptor only (No H-bond donors). |
| Predicted LogP | ~4.2 – 4.5 (Highly Lipophilic) |
| Melting Point | Typically >85°C (Sharp melting point characteristic of phenacyl derivatives). |
Solubility Profile Analysis
Mechanism of Dissolution
The dissolution of 3-Iodobenzoic acid phenacyl ester follows the "like dissolves like" principle, specifically governed by Dipole-Dipole interactions and Dispersion forces .
-
Aprotic Polar Solvents (DMSO, DMF): Excellent solubility due to the solvent's ability to interact with the ester and ketone carbonyls while accommodating the aromatic rings.
-
Chlorinated Solvents (DCM, Chloroform): High solubility driven by dispersion force compatibility with the iodinated aromatic ring.
-
Alcohols (Ethanol, Methanol): Variable. The compound lacks H-bond donors, making it less soluble in cold alcohols, but highly soluble in hot alcohols (standard recrystallization method).
-
Water: Practically insoluble due to the high lipophilicity (LogP > 4) and lack of ionization at physiological pH.
Predicted Solubility Data Table
Note: Values are semi-quantitative estimates based on structural analogs (Benzyl benzoate and general phenacyl esters).
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |
| Polar Aprotic | DMSO | Very High | > 100 mg/mL | Stock solutions for bio-assays. |
| Polar Aprotic | DMF | Very High | > 100 mg/mL | Reaction solvent (Nucleophilic substitution). |
| Chlorinated | Dichloromethane (DCM) | High | 50 – 100 mg/mL | Extraction and chromatography. |
| Esters | Ethyl Acetate | High | 30 – 80 mg/mL | Standard organic phase for workup. |
| Alcohols | Ethanol (95%) | Temperature Dependent | Cold: < 5 mg/mLHot: > 50 mg/mL | Primary Recrystallization Solvent. |
| Ethers | THF / Diethyl Ether | Moderate | 20 – 50 mg/mL | Synthesis intermediate handling. |
| Alkanes | Hexane / Heptane | Low | < 1 mg/mL | Antisolvent for precipitation. |
| Aqueous | Water / PBS (pH 7.4) | Insoluble | < 0.001 mg/mL | Biological media (Requires co-solvent). |
Experimental Protocol: Thermodynamic Solubility Determination
Directive: Do not rely solely on predictions. Use this protocol to generate Certificate of Analysis (CoA) grade data.
The "Shake-Flask" Method (Gold Standard)
This protocol ensures equilibrium is reached, distinguishing between kinetic supersaturation and true thermodynamic solubility.
Reagents & Equipment
-
Analyte: 3-Iodobenzoic acid phenacyl ester (Solid, >98% purity).
-
Solvents: HPLC Grade (DMSO, MeOH, Water, etc.).
-
Agitation: Orbital shaker or temperature-controlled shaking water bath (set to 25°C ± 0.5°C).
-
Detection: HPLC-UV (254 nm) or UPLC-MS.
Step-by-Step Workflow
-
Saturation: Add excess solid compound (approx. 10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and agitate at 25°C for 24 to 48 hours .
-
Check: If the solution becomes clear, add more solid until a precipitate persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
-
Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.
Visualization: Solubility Determination Workflow
The following diagram outlines the decision logic and workflow for characterizing the compound.
Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination via the Shake-Flask method.
Solvent Selection for Applications
Recrystallization (Purification)
The most critical application of solubility profiles for phenacyl esters is purification.
-
Ideal System: Ethanol or Ethanol/Water mixtures.
-
Logic: The compound exhibits a steep solubility curve in ethanol (low solubility at 20°C, high at 78°C).
-
Protocol: Dissolve in minimal boiling ethanol. Add water dropwise until turbidity appears, then cool slowly to 4°C to induce crystallization.
Biological Assays (Stock Preparation)
-
Primary Solvent: DMSO (Dimethyl Sulfoxide).[4]
-
Concentration limit: Typically soluble up to 100mM.
-
Precipitation Risk: When diluting DMSO stock into aqueous buffer (PBS), rapid precipitation occurs if the final concentration exceeds ~50 µM.
-
Mitigation: Use intermediate dilution steps or add surfactants (e.g., 0.1% Tween 80) to the buffer.
Visualization: Solvent Compatibility Logic
Caption: Solvent compatibility map classifying solvents by interaction mechanism and utility.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12060, 3-Iodobenzoic acid. (Parent compound physicochemical data).
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today, 11(21-22), 1012-1018. (Reference for the Shake-Flask protocol).
Sources
Literature review of phenacyl esters derived from 3-iodobenzoic acid
An In-depth Technical Guide to Phenacyl Esters Derived from 3-Iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic combination of versatile functional groups is paramount to the design of novel molecules with tailored properties. This guide focuses on a specific, yet highly versatile, class of compounds: phenacyl esters derived from 3-iodobenzoic acid. These molecules merge the utility of the phenacyl ester moiety with the synthetic potential of an iodinated aromatic ring.
Phenacyl esters are well-established as protecting groups for carboxylic acids, offering stability under various conditions and susceptibility to cleavage under specific, mild protocols like reduction or photolysis.[1] This functionality is invaluable in multi-step syntheses, allowing for the selective modification of other parts of a molecule.[1] Furthermore, the phenacyl framework itself is a structural motif found in numerous bioactive compounds.[2][3]
The counterpart, 3-iodobenzoic acid, is a critical building block in pharmaceutical synthesis.[4][5] Its chemical significance is largely defined by the iodine atom at the meta-position. This halogen serves as a highly effective "handle" for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions.[4] This capability allows chemists to construct complex molecular architectures, making 3-iodobenzoic acid a gateway to diverse libraries of potential therapeutic agents.[4][6]
This technical guide provides a comprehensive review of the synthesis, characterization, and potential applications of phenacyl esters of 3-iodobenzoic acid, offering both foundational knowledge and field-proven insights for professionals in drug discovery and development.
Synthesis and Methodologies
The synthesis of phenacyl esters from 3-iodobenzoic acid is fundamentally an esterification reaction. The most common approach involves the reaction of a 3-iodobenzoate salt with a phenacyl halide, typically 2-bromoacetophenone (phenacyl bromide).[7] The reaction is robust and can be performed under various conditions, from conventional heating to more rapid, energy-efficient methods.
The causality behind this choice of reactants is clear: 3-iodobenzoic acid provides the core aromatic scaffold with its crucial iodine handle, while phenacyl bromide serves as the electrophilic partner that introduces the phenacyl ester group.[7][8][9] A base, such as sodium carbonate, is essential for the reaction's success as it deprotonates the carboxylic acid. This generates the more nucleophilic carboxylate anion, which is required to efficiently attack the electrophilic carbon of the phenacyl bromide, displacing the bromide ion and forming the desired ester bond.
Comparative Synthesis Methodologies
Modern synthetic chemistry offers several effective methods for this esterification, each with distinct advantages.
| Method | Description | Advantages | Key Considerations |
| Conventional Heating | The reactants are refluxed in a suitable solvent (e.g., ethanol/water mixture) for several hours.[7] | Simple setup, well-established. | Longer reaction times, higher energy consumption. |
| Microwave Irradiation | The reaction is conducted in a microwave reactor, using a sealed vessel.[7] | Drastically reduced reaction times (minutes vs. hours), often leads to higher yields and cleaner reactions.[7] | Requires specialized microwave synthesis equipment. |
| Ultrasound (Sonication) | The reaction mixture is subjected to high-frequency sound waves.[7] | Enhanced reaction rates, energy-efficient, operates at lower temperatures than conventional heating. | Requires an ultrasonic bath or probe. |
The choice of method often depends on the available equipment and desired throughput. For rapid library synthesis or methods development, microwave irradiation is often the superior choice.
Experimental Workflow: Synthesis of 2-oxo-2-phenylethyl 3-iodobenzoate
The following diagram and protocol outline a validated workflow for the synthesis, purification, and verification of a target phenacyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. View of SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID [ppor.az]
- 3. SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID | Processes of Petrochemistry and Oil Refining [ppor.az]
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- 7. bcc.bas.bg [bcc.bas.bg]
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Unlocking Supramolecular Synthons: A Technical Guide to the Halogen Bonding Potential in 3-Iodobenzoic Acid Phenacyl Ester Derivatives
Abstract
This technical guide provides an in-depth exploration of the halogen bonding potential of 3-iodobenzoic acid phenacyl ester derivatives, a class of molecules poised for significant impact in drug discovery and materials science. Halogen bonding, a noncovalent interaction involving an electropositive region on a halogen atom, has emerged as a powerful tool for rational drug design and the engineering of crystalline solids.[1][2][3] This document offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, synthetic methodologies, and analytical techniques required to harness the halogen bonding capabilities of this promising molecular scaffold. By elucidating the principles of σ-hole interactions and providing detailed experimental protocols, this guide serves as a practical resource for the design and implementation of studies aimed at exploiting halogen bonding in complex molecular systems.
Introduction: The Rise of Halogen Bonding in Molecular Design
For many years, halogens in drug candidates were primarily considered for their steric and lipophilic properties.[3] However, a paradigm shift has occurred with the recognition of halogen bonding as a significant, directional, and tunable noncovalent interaction.[2][3][4] This interaction, analogous to the well-established hydrogen bond, occurs between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[5][6] The strength of this bond increases with the polarizability of the halogen, following the trend F < Cl < Br < I, making iodine an exceptional halogen bond donor.[3]
The unique characteristics of halogen bonds have propelled their application in various fields, including medicinal chemistry, where they contribute to enhanced binding affinity and selectivity of ligands for their biological targets.[1][2][3] The directionality of the halogen bond provides a powerful tool for the precise design of molecular architectures in crystal engineering.
This guide focuses on the 3-iodobenzoic acid phenacyl ester scaffold. The rationale behind this choice lies in the synergistic combination of a potent halogen bond donor (the iodine atom on the benzoic acid ring) and a versatile chemical handle (the phenacyl ester) that allows for systematic structural modifications. By exploring derivatives of this core structure, researchers can fine-tune the electronic properties of the halogen bond donor and investigate its interaction with a wide array of halogen bond acceptors.
Diagram 1: The σ-Hole Concept in Halogen Bonding
Caption: A diagram illustrating the σ-hole on a halogen atom (X) and its interaction with a Lewis base (B).
The 3-Iodobenzoic Acid Phenacyl Ester Scaffold: A Rationale
The selection of 3-iodobenzoic acid phenacyl ester derivatives as a platform for studying halogen bonding is predicated on several key molecular features:
-
Potent Halogen Bond Donor: The iodine atom, being the most polarizable of the common halogens, forms the strongest halogen bonds. Its position on the aromatic ring allows for the modulation of its σ-hole's electrophilicity through the introduction of various substituents.
-
Tunable Electronic Properties: The phenacyl ester moiety provides a site for introducing a wide range of substituents on the phenyl ring. These substituents can electronically influence the 3-iodobenzoic acid ring, thereby fine-tuning the strength of the iodine's σ-hole.
-
Versatile Synthetic Accessibility: Both 3-iodobenzoic acid and various substituted phenacyl bromides are commercially available or readily synthesized, allowing for the creation of a diverse library of derivatives.[7]
-
Potential for Multifaceted Interactions: The ester carbonyl group can act as a hydrogen bond acceptor, enabling the formation of more complex supramolecular assemblies directed by both halogen and hydrogen bonds.
Diagram 2: Rationale for Scaffold Selection
Caption: Key advantages of the 3-iodobenzoic acid phenacyl ester scaffold for halogen bonding studies.
Experimental Protocols
The following sections provide detailed, self-validating methodologies for the synthesis and analysis of 3-iodobenzoic acid phenacyl ester derivatives and their halogen-bonded co-crystals.
Synthesis of 3-Iodobenzoic Acid Phenacyl Ester Derivatives
This protocol describes a general method for the esterification of 3-iodobenzoic acid with a substituted phenacyl bromide.
Diagram 3: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of 3-iodobenzoic acid phenacyl ester derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-iodobenzoic acid (1.0 eq.) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a mild base, such as triethylamine (1.1 eq.) or potassium carbonate (1.5 eq.), to the solution to deprotonate the carboxylic acid. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Phenacyl Bromide: To the resulting carboxylate salt solution, add the desired substituted phenacyl bromide (1.05 eq.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure phenacyl ester derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Co-crystallization for Halogen Bond Analysis
This protocol outlines the procedure for growing co-crystals of a 3-iodobenzoic acid phenacyl ester derivative with a suitable halogen bond acceptor.
Step-by-Step Protocol:
-
Selection of Components: Choose a halogen bond donor (the synthesized 3-iodobenzoic acid phenacyl ester derivative) and a halogen bond acceptor (e.g., pyridine, a substituted pyridine, or a bipyridine).
-
Stoichiometry: Dissolve the halogen bond donor and acceptor in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) in a stoichiometric ratio (commonly 1:1 or 1:2).
-
Crystallization Method:
-
Slow Evaporation: Leave the solution in a loosely capped vial in a vibration-free environment to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: Place the solution of the donor and acceptor in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.
-
Analysis: Analyze the obtained crystals using single-crystal X-ray diffraction to determine the crystal structure and characterize the halogen bond geometry.
Characterization and Analysis of Halogen Bonding
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for unequivocally identifying and characterizing halogen bonds in the solid state. The analysis of the crystal structure provides precise information on:
-
Bond Length (dI···A): The distance between the iodine atom and the acceptor atom (A). A halogen bond is typically identified when this distance is less than the sum of the van der Waals radii of the two atoms.
-
Bond Angle (∠C-I···A): The angle formed by the carbon atom covalently bonded to the iodine, the iodine atom, and the acceptor atom. For a strong halogen bond, this angle is typically close to 180°.
Table 1: Expected Halogen Bond Geometries in Co-crystals of a 3-Iodobenzoic Acid Phenacyl Ester Derivative with Pyridyl Acceptors
| Halogen Bond Acceptor | Expected d(I···N) (Å) | Expected ∠(C-I···N) (°) |
| Pyridine | 2.8 - 3.2 | 170 - 180 |
| 4-Dimethylaminopyridine | 2.7 - 3.1 | 170 - 180 |
| 4,4'-Bipyridine | 2.8 - 3.2 | 170 - 180 |
Note: These values are estimations based on similar systems reported in the literature and serve as a guide for expected outcomes.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying halogen bonding in solution. Changes in the chemical shifts of nuclei in proximity to the halogen bond can provide evidence for the interaction and allow for the determination of association constants. For 3-iodobenzoic acid phenacyl ester derivatives, the following nuclei are of particular interest:
-
¹³C NMR: The carbon atom directly attached to the iodine atom (C-I) is particularly sensitive to halogen bond formation. Upon halogen bonding, a downfield shift (increase in ppm) of the C-I signal is often observed, which is attributed to the donation of electron density from the halogen bond acceptor into the σ* orbital of the C-I bond.[1]
-
¹H NMR: Protons on both the donor and acceptor molecules that are close to the halogen bond can experience changes in their chemical shifts upon complexation. Titration experiments, where the concentration of one component is varied while the other is held constant, can be used to determine the association constant (Ka) of the halogen-bonded complex.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature and strength of halogen bonds. Molecular electrostatic potential (MEP) maps can be calculated to visualize the σ-hole on the iodine atom. A more positive electrostatic potential on the σ-hole correlates with a stronger halogen bonding ability. By modeling the 3-iodobenzoic acid phenacyl ester derivatives with different substituents, the electronic effect of these substituents on the σ-hole can be quantified.
Diagram 4: Integrated Approach to Halogen Bond Analysis
Caption: An integrated workflow combining synthesis, crystallography, spectroscopy, and computation.
Applications in Drug Development
The ability to systematically tune the strength and directionality of halogen bonds using the 3-iodobenzoic acid phenacyl ester scaffold has significant implications for drug development:
-
Lead Optimization: Halogen bonding can be rationally introduced into lead compounds to enhance their binding affinity and selectivity for a target protein. By preparing a library of derivatives with varying halogen bond donor strengths, a structure-activity relationship (SAR) can be established to guide the optimization process.
-
Improving Pharmacokinetic Properties: The introduction of halogens can modulate the physicochemical properties of a drug candidate, such as lipophilicity and metabolic stability. Understanding the role of halogen bonding can aid in the design of compounds with improved ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Fragment-Based Drug Discovery: 3-Iodobenzoic acid phenacyl ester derivatives can serve as valuable fragments in fragment-based screening campaigns. The iodine atom provides a strong vector for interaction with halogen bond acceptors in the protein binding site, facilitating the growth of the fragment into a more potent lead compound.
Conclusion
The 3-iodobenzoic acid phenacyl ester scaffold represents a versatile and powerful platform for the systematic investigation and application of halogen bonding. This technical guide has provided a comprehensive framework for the synthesis, characterization, and analysis of these derivatives. By integrating synthetic chemistry, X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain a deep understanding of the factors governing halogen bond formation and leverage this knowledge for the rational design of novel therapeutics and functional materials. The continued exploration of this and related molecular systems will undoubtedly expand the utility of halogen bonding as a key tool in modern molecular design.
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Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061-5084. [Link]
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Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. [Link]
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Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., ... & Diederich, F. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition, 50(2), 314-318. [Link]
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Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in crystal engineering. Crystal Engineering Communications, 10(4), 407-417. [Link]
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Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: the σ-hole. Journal of molecular modeling, 16(2), 111-119. [Link]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(5), 1363-1388. [Link]
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Cowper, R. M., & Davidson, L. H. (1933). Phenacyl bromide. Organic Syntheses, 13, 84. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Phenacyl 3-Iodobenzoate via Esterification of 3-Iodobenzoic Acid with Phenacyl Bromide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of phenacyl 3-iodobenzoate, a valuable intermediate in organic synthesis and drug discovery. The protocol details the esterification of 3-iodobenzoic acid with phenacyl bromide, a reaction analogous to the Williamson ether synthesis, proceeding via an SN2 mechanism.[1][2][3] This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines safety considerations, and describes methods for purification and characterization of the final product. The information herein is intended to enable researchers to reliably and safely perform this synthesis.
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic chemistry. Phenacyl esters, in particular, serve as useful derivatives of carboxylic acids. They are often crystalline, which facilitates purification, and the phenacyl group can be cleaved under specific conditions, making it a valuable protecting group in multi-step syntheses.[4][5][6] The target molecule, phenacyl 3-iodobenzoate, incorporates an iodine atom on the aromatic ring, providing a reactive handle for further functionalization, for instance, through cross-coupling reactions.[7][8]
This protocol details a robust method for the synthesis of phenacyl 3-iodobenzoate by reacting the carboxylate salt of 3-iodobenzoic acid with phenacyl bromide. The reaction is facilitated by a mild base, cesium carbonate, in an appropriate solvent.
Reaction Mechanism and Scientific Rationale
The esterification of 3-iodobenzoic acid with phenacyl bromide proceeds through a bimolecular nucleophilic substitution (SN2) reaction.[2][9] The key steps are:
-
Deprotonation: The carboxylic acid (3-iodobenzoic acid) is deprotonated by a base (cesium carbonate) to form the corresponding carboxylate anion. This anion is a more potent nucleophile than the neutral carboxylic acid. Cesium carbonate is an effective base for this transformation and is known to promote such reactions.[10][11][12][13][14]
-
Nucleophilic Attack: The generated 3-iodobenzoate anion acts as a nucleophile and attacks the electrophilic carbon atom of phenacyl bromide, which bears a good leaving group (bromide).
-
Displacement: In a concerted step, the nucleophile attacks, and the bromide ion is displaced, forming the desired ester, phenacyl 3-iodobenzoate.
The choice of a primary halide like phenacyl bromide is crucial as SN2 reactions are sensitive to steric hindrance.[2][9]
Materials and Reagents
It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[15][16][17]
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 618-51-9 | Skin/eye/respiratory irritant[16][18][19][20] |
| Phenacyl bromide | C₈H₇BrO | 199.04 | 70-11-1 | Toxic, corrosive, lachrymator[4][15][17][21] |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 534-17-8 | Skin/eye/respiratory irritant |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Flammable, eye irritant |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin/eye irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Experimental Protocol
Reaction Setup
Figure 1: Experimental workflow for the synthesis of phenacyl 3-iodobenzoate.
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (2.48 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).
-
Add 40 mL of acetone to the flask and stir the suspension at room temperature.
-
In a separate beaker, dissolve phenacyl bromide (2.00 g, 10.0 mmol) in 10 mL of acetone. Caution: Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[4][15][17][21]
-
Transfer the phenacyl bromide solution to a dropping funnel and add it dropwise to the stirred suspension of the 3-iodobenzoic acid salt over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material (3-iodobenzoic acid) is no longer visible.[22]
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the inorganic salts (cesium bromide and excess cesium carbonate). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude solid in 50 mL of dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash with 2 x 30 mL of deionized water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude phenacyl 3-iodobenzoate by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.[6][23][24]
Characterization
The identity and purity of the synthesized phenacyl 3-iodobenzoate can be confirmed by standard analytical techniques.
Infrared (IR) Spectroscopy
The IR spectrum of the product should exhibit characteristic absorption bands for the ester functional group.[25][26][27][28]
-
C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C=O stretch (ketone): A strong absorption band around 1690 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the range of 1200-1300 cm⁻¹.
-
The disappearance of the broad O-H stretch from the starting carboxylic acid (around 2500-3300 cm⁻¹) is a key indicator of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methylene protons (-O-CH₂-CO-) of the phenacyl group, typically in the range of 5.4-5.6 ppm. The aromatic protons of both the 3-iodobenzoyl and the phenacyl moieties will appear in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon (around 165 ppm) and the ketone carbonyl carbon (around 192 ppm).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling phenacyl bromide and dichloromethane.
-
Phenacyl Bromide: Phenacyl bromide is a lachrymator and is toxic and corrosive.[4][15][17][21] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.
-
3-Iodobenzoic Acid: This compound is an irritant to the skin, eyes, and respiratory system.[16][18][19][20]
-
Solvents: Acetone and dichloromethane are volatile and flammable or potentially carcinogenic, respectively. Handle with care and avoid ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Ineffective deprotonation of the carboxylic acid. | Ensure the base is fresh and anhydrous. Use a slight excess of the base. | |
| Low Yield | Loss of product during work-up. | Ensure complete extraction and minimize transfers. |
| Side reactions. | Ensure the reaction is not overheated. Use a milder base if necessary, although cesium carbonate is generally suitable. | |
| Product is an oil or difficult to crystallize | Impurities present. | Re-purify by column chromatography on silica gel. |
| Incorrect recrystallization solvent. | Screen a variety of solvent systems for recrystallization. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of phenacyl 3-iodobenzoate. By understanding the underlying SN2 mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for applications in organic synthesis and drug development.
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Bulgarian Chemical Communications. On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Preparation of Phenacyl Ester Derivatives of Carboxylic Acids
This guide provides a detailed exploration of the synthesis of phenacyl ester derivatives from carboxylic acids, a cornerstone technique for researchers in organic synthesis, chromatography, and drug development. We will delve into the mechanistic underpinnings of this reaction, provide validated, step-by-step protocols, and discuss the critical parameters that ensure high-yield, high-purity outcomes.
Introduction: The Strategic Value of Phenacyl Ester Derivatization
Carboxylic acids are fundamental structural motifs in a vast array of biologically active molecules and synthetic intermediates. However, the inherent reactivity of the carboxyl group—both its acidity and its potential to act as a nucleophile—often necessitates its temporary masking or modification. Phenacyl esterification serves two primary strategic purposes in modern chemistry:
-
Protecting Group Chemistry: The phenacyl group is a robust and versatile protecting group for carboxylic acids.[1][2] It is generally stable under acidic conditions, allowing for selective manipulations at other sites of a complex molecule.[1] Its removal, or deprotection, can be achieved under mild and specific conditions, offering flexibility in multi-step synthetic routes.[3][4] This strategy is particularly valuable in the synthesis of sensitive molecules like peptides and prostaglandins.[1][3]
-
Chromatographic Analysis: Many carboxylic acids, such as fatty acids, lack a strong ultraviolet (UV) chromophore, making their detection by High-Performance Liquid Chromatography (HPLC) with UV detectors challenging and insensitive.[5][6] By converting the acid to a phenacyl ester, a potent UV-absorbing moiety is introduced, dramatically enhancing detection limits down to the nanomole level.[7] This is a widely adopted technique for the quantitative analysis of various organic acids in biological and pharmaceutical samples.[8][9]
This document will provide the foundational knowledge and practical protocols to successfully leverage phenacyl ester derivatization in both of these critical applications.
The Chemistry: Mechanism and Key Reagents
The preparation of phenacyl esters is fundamentally a nucleophilic substitution reaction. The process involves two key steps:
-
Formation of the Carboxylate Nucleophile: The carboxylic acid is first deprotonated by a base to form a carboxylate salt. This anion is a potent nucleophile.
-
Nucleophilic Attack: The carboxylate anion then attacks the electrophilic α-carbon of a phenacyl halide (most commonly α-bromoacetophenone or phenacyl bromide), displacing the halide in a classic SN2 reaction to form the phenacyl ester.
The general reaction scheme is illustrated below:
Figure 1: General Reaction Scheme for Phenacyl Ester Synthesis
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Recrystallization techniques for purifying 3-Iodobenzoic acid phenacyl ester
Application Note: Recrystallization & Purification of 3-Iodobenzoic Acid Phenacyl Ester
Abstract
This technical guide provides a rigorous protocol for the purification of 3-iodobenzoic acid phenacyl ester, a critical derivative often synthesized for the identification of 3-iodobenzoic acid or as a protected intermediate in organic synthesis. While phenacyl esters are generally crystalline, the presence of the heavy iodine atom and the lachrymatory nature of the starting material (phenacyl bromide) demand specific handling and purification strategies. This note details a self-validating recrystallization system using ethanol-based solvent systems, ensuring high purity for downstream applications.
Introduction & Chemical Context
The phenacyl ester of 3-iodobenzoic acid is typically synthesized via the nucleophilic substitution of phenacyl bromide by the 3-iodobenzoate anion.
Reaction Scheme:
Critical Impurity Profile:
-
Unreacted Phenacyl Bromide: A potent lachrymator (tear gas) that must be quantitatively removed.
-
3-Iodobenzoic Acid: Starting material resulting from incomplete reaction or hydrolysis.
-
Inorganic Salts (NaBr/KBr): Insoluble in organic solvents but may be trapped in the crystal lattice.
-
Colored Oligomers: Phenacyl bromide degrades over time to form yellow/orange polymeric species.
Pre-Recrystallization Assessment
Before initiating the bulk recrystallization, a solubility test is mandatory to define the optimal solvent system.
Solvent Selection Logic:
-
Ethanol (95%): The "Gold Standard" for phenacyl esters. It offers high solubility at boiling point (
) and low solubility at room temperature. -
Acetone/Water: An alternative if the compound is too soluble in ethanol.
-
Ethyl Acetate/Hexane: Used only if the compound "oils out" in protic solvents.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Poor |
| Ethanol (95%) | Low | High | Excellent |
| Acetone | High | High | Poor (unless mixed with water) |
| Ethyl Acetate | Moderate | High | Good (for flash chromatography) |
Detailed Recrystallization Protocol
Safety Warning: Phenacyl bromide residues are severe eye and skin irritants. All operations must be performed in a fume hood. Wear nitrile gloves and safety goggles.
Phase A: Dissolution and Hot Filtration
-
Preparation: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip.
-
Solvent Addition: Add minimum 95% Ethanol (approx. 5-10 mL) and heat on a steam bath or hot plate (set to
). -
Incremental Addition: If the solid does not dissolve, add hot ethanol in 1 mL increments. Do not exceed 20 mL/g.
-
Clarification: If the solution is dark/colored (impurities), add activated charcoal (10-20 mg). Boil for 2 minutes.
-
Hot Filtration:
Phase B: Crystallization[1][4][5][6]
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Rapid cooling promotes occlusion of impurities.
-
Induction: If no crystals appear after 30 minutes:
-
Scratch: Rub the inner wall of the flask with a glass rod (creates nucleation sites).
-
Seed: Add a single crystal of pure product if available.
-
Triturate: Add water dropwise (cloud point method) until persistent turbidity is seen, then warm slightly to clear and cool again.
-
-
Deep Cooling: Once crystallization begins, place the flask in an ice-water bath (
) for 20 minutes to maximize yield.
Phase C: Isolation and Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with ice-cold 50% ethanol (2 x 2 mL).
-
Note: This removes the mother liquor containing unreacted phenacyl bromide without redissolving the ester.
-
-
Drying: Dry on the filter for 10 minutes, then transfer to a vacuum desiccator or air dry on porous plate.
Process Visualization (Workflow)
Figure 1: Decision-matrix workflow for the recrystallization of phenacyl esters.
Characterization & Validation Criteria
Since specific literature melting points for the 3-iodo derivative can vary by source, the protocol relies on self-validation .
| Method | Acceptance Criteria | Notes |
| Melting Point (MP) | Sharp range ( | Broad range indicates impurities. Phenacyl esters of substituted benzoic acids typically melt between |
| TLC (Silica) | Single Spot | Solvent: 20% Ethyl Acetate / 80% Hexane. |
| IR Spectroscopy | Absence of broad -OH stretch ( |
Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals:
-
Cause: The solution is too concentrated or the temperature dropped too fast above the melting point of the solvated solid.
-
Remedy: Reheat to dissolve the oil. Add a small amount of additional ethanol. Allow to cool very slowly with vigorous stirring.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard procedures for phenacyl ester preparation and purification, p. 1256).
-
Shriner, R. L.; Fuson, R. C.; Curtin, D. Y.; Morrill, T. C. The Systematic Identification of Organic Compounds, 8th Ed. Wiley, 2003 . (Definitive guide on derivative melting points and qualitative analysis).
-
Organic Syntheses , Coll. Vol. 5, p. 117 (1973 ). Phenacyl Bromide Preparation and Handling. (Safety and solubility data for the reagent). [Link]
Sources
Solvent selection for the synthesis of 3-Iodobenzoic acid phenacyl ester
Application Note: Solvent Selection for the Synthesis of 3-Iodobenzoic Acid Phenacyl Ester
Executive Summary
The synthesis of 3-iodobenzoic acid phenacyl ester is a classic derivatization reaction used for compound identification and as an intermediate in organic synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the 3-iodobenzoate anion attacks the
This guide analyzes the critical role of solvent selection in this transformation. While polar aprotic solvents (DMF, Acetone) theoretically maximize reaction rates by leaving the nucleophile "naked," practical considerations regarding workup, toxicity, and green chemistry often favor alternative systems. This note provides a comparative analysis of solvent systems and details two optimized protocols: a Kinetic Method (Acetone) for rapid, high-yield synthesis, and a Green Method (Ethanol) for safety and scalability.
Reaction Mechanism & Solvent Theory
The formation of the phenacyl ester involves the attack of the 3-iodobenzoate anion on phenacyl bromide (2-bromoacetophenone).
-
Nucleophile: 3-Iodobenzoate anion (generated in situ using bases like Et3N or K2CO3).
-
Electrophile: Phenacyl bromide (highly reactive
-haloketone). -
Mechanism: SN2 (Substitution Nucleophilic Bimolecular).
The Solvation Effect: In SN2 reactions, the solvent shell surrounding the nucleophile dictates the reaction rate.[1]
-
Polar Aprotic Solvents (e.g., Acetone, DMF): These solvents solvate cations (Na+, K+) well due to their high dipole moments but interact weakly with anions because they lack hydrogen bond donors. This leaves the benzoate anion "naked" and highly reactive, significantly lowering the activation energy (
). -
Polar Protic Solvents (e.g., Ethanol, Water): These solvents form a "cage" of hydrogen bonds around the benzoate anion. The nucleophile must shed this solvent shell before attacking the electrophile, increasing
and slowing the reaction.
Figure 1: Impact of solvent type on the activation energy barrier of the SN2 esterification.
Solvent Selection Matrix
The following table compares common solvents based on kinetic efficiency, workup ease, and safety.
| Solvent | Type | Rate ( | Solubility (Reactants) | Workup Ease | Recommendation |
| Acetone | Polar Aprotic | High | Excellent | Excellent (Pour into water) | Primary Choice (Lab Scale) |
| DMF | Polar Aprotic | Very High | Excellent | Poor (High BP, difficult removal) | Use only for sluggish reactions |
| Ethanol | Polar Protic | Moderate | Good (Hot) | Good (Recrystallize directly) | Green Choice (Scale-up) |
| Acetonitrile | Polar Aprotic | High | Good | Moderate (Toxic, expensive) | Alternative to Acetone |
| Toluene | Non-polar | Low | Moderate | Moderate (Requires PTC*) | Specialized (Biphasic) |
*PTC: Phase Transfer Catalysis (e.g., using TBAB) is required for non-polar solvents.
Experimental Protocols
Method A: The Kinetic Protocol (Acetone)
Best for: Small-to-medium scale (100 mg - 10 g), high yield, and rapid completion.
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)
-
Phenacyl bromide (1.05 equiv) (Caution: Lachrymator)
-
Triethylamine (Et3N) (1.1 equiv)
-
Solvent: Reagent-grade Acetone (10 mL per gram of acid)
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobenzoic acid in acetone.
-
Deprotonation: Add Triethylamine slowly. The solution may warm slightly as the ammonium salt forms.
-
Addition: Add Phenacyl bromide in a single portion.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) for 60–90 minutes.
-
Monitoring: Check TLC (Mobile phase: 20% EtOAc/Hexane). The acid spot (baseline/low Rf) should disappear.
-
-
Workup (Precipitation): Allow the reaction to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 5x volume of ice-cold water with vigorous stirring. The ester will precipitate as a white/off-white solid.
-
Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (to remove Et3N·HBr salts) and a small amount of cold 50% aqueous ethanol.
-
Purification: Recrystallize from hot ethanol or acetone/water if necessary.
Method B: The Green Protocol (Ethanol)
Best for: Large scale, green chemistry compliance, and avoiding toxic waste.
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)
-
Phenacyl bromide (1.05 equiv)
-
Potassium Carbonate (K2CO3) (0.6 equiv - anhydrous)
-
Solvent: 95% Ethanol (15 mL per gram of acid)
Step-by-Step:
-
Suspension: Combine 3-iodobenzoic acid and K2CO3 in ethanol. Stir for 10 minutes at room temperature to allow partial salt formation.
-
Addition: Add Phenacyl bromide.
-
Reflux: Heat to reflux (78°C). The reaction will take longer than Method A (typically 2–4 hours) due to the protic solvent effect.
-
Hot Filtration (Optional): If insoluble inorganic salts (KBr) are present, filter the hot solution quickly to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The product often crystallizes directly from the reaction solvent, eliminating the need for an aqueous workup.
-
Isolation: Filter the crystals and wash with cold ethanol.
Strategic Decision Workflow
Use this logic tree to select the appropriate protocol for your specific constraints.
Figure 2: Decision tree for selecting the optimal solvent system based on experimental priorities.
Troubleshooting & Safety
-
"Oiling Out": Phenacyl esters have relatively low melting points. If the product forms an oil upon pouring into water (Method A), the water is likely too warm or the concentration is too high. Remedy: Scratch the glass with a rod to induce nucleation or re-dissolve in a minimum amount of hot ethanol and cool slowly.
-
Lachrymator Hazard: Phenacyl bromide is a potent tear gas. All weighing and handling must occur in a functioning fume hood. Glassware contaminated with phenacyl bromide should be rinsed with an ethanol/amine solution to quench the halide before removal from the hood.
-
Yellow Coloration: A yellow tint in the product usually indicates free iodine (from decomposition) or traces of oxidized phenacyl bromide. Recrystallization with a pinch of activated charcoal usually removes this.
References
-
Solvent Effects in Organic Chemistry: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link
-
SN2 Reaction Kinetics: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link
-
Phenacyl Ester Protection: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Carboxylic Acid protection section). Link
-
Green Chemistry in Esterification: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses solvent selection guides). Link
Sources
Application Note: Using 3-Iodobenzoic Acid Phenacyl Ester for X-Ray Diffraction Studies
Executive Summary & Strategic Rationale
In small molecule crystallography, two persistent challenges often impede the structural elucidation of novel organic compounds: poor crystallinity (oils or amorphous solids) and the Phase Problem (loss of phase information during diffraction).
The synthesis of 3-Iodobenzoic acid phenacyl ester represents a canonical "Dual-Action" strategy to resolve these issues. This protocol leverages the Phenacyl moiety to enforce lattice rigidity (promoting crystallization) and the 3-Iodobenzoate moiety to introduce a heavy atom (
Why This Derivative?
| Feature | Structural Benefit | Mechanism |
| Phenacyl Group | Crystallinity | Planar aromatic system promotes |
| Iodine Atom ( | Phasing Power | High electron density dominates scattering, allowing the "Heavy Atom Method" (Patterson synthesis) to solve the Phase Problem. |
| Anomalous Scattering | Absolute Configuration | Significant anomalous dispersion ( |
Chemical Principle & Synthesis Protocol[1][2][3]
The target molecule is synthesized via an
Reagents & Materials[1][2][4][5][6]
-
Analyte/Substrate: 3-Iodobenzoic acid (CAS: 618-51-9) - The Heavy Atom Source
-
Derivatizing Agent: Phenacyl Bromide (2-Bromoacetophenone)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Acetone (HPLC Grade) or Acetonitrile (
)
Step-by-Step Synthesis Protocol
1. Activation:
Dissolve 1.0 equivalent (eq) of 3-iodobenzoic acid in anhydrous Acetone. Add 1.1 eq of anhydrous
-
Expert Insight: Ensure the base is anhydrous. Water competes as a nucleophile, creating phenacyl alcohol byproducts.
2. Coupling: Add 1.05 eq of Phenacyl Bromide to the reaction mixture.
-
Safety Note: Phenacyl bromide is a lachrymator. Handle in a fume hood.
3. Reflux:
Heat the mixture to reflux (
4. Workup:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (
, excess ). -
Evaporate the solvent under reduced pressure.[2]
-
Redissolve the residue in minimal hot Ethanol (EtOH) or Ethyl Acetate.
5. Purification:
Allow the solution to cool slowly to room temperature, then to
Reaction Pathway Diagram
Figure 1: Synthetic pathway for the generation of the heavy-atom derivative.
Crystallization for X-Ray Diffraction[8][9][10]
The quality of the diffraction data depends entirely on crystal quality. Phenacyl esters typically crystallize in monoclinic or orthorhombic space groups.
Protocol: Vapor Diffusion (Sitting Drop)
This method is preferred over simple evaporation as it controls the rate of supersaturation, reducing defects.
-
Inner Solution: Dissolve 10–20 mg of the purified ester in 0.5 mL of a "Good Solvent" (e.g., Acetone or Dichloromethane).
-
Outer Solution: Place 1.0 mL of a "Poor Solvent" (e.g., Hexane or Pentane) in the outer reservoir.
-
Equilibration: Seal the chamber. The volatile poor solvent will diffuse into the droplet, slowly lowering solubility and driving crystal growth.
-
Harvesting: After 24–72 hours, inspect under polarized light. Look for single, block-like crystals with sharp edges. Avoid clusters or needles.
X-Ray Data Collection & Analysis
The Heavy Atom Effect
The iodine atom (
-
Carbon:
-
Iodine:
The Iodine atom scatters X-rays more strongly than a carbon atom. This allows the crystallographer to locate the Iodine position easily using a Patterson Map (a vector map of interatomic distances), which then serves as an anchor to phase the rest of the light atoms (C, H, O).
Data Collection Strategy
-
Source: Mo-K
( Å) is standard. However, for absolute configuration of chiral analogs, Cu-K ( Å) enhances the anomalous signal ( ) of Iodine. -
Redundancy: Collect high-redundancy data (multiplicity > 4) to accurately measure the small intensity differences between Friedel pairs (
vs ).
Absolute Configuration (The Flack Parameter)
If the phenacyl group contains a chiral center (or if this protocol is applied to a chiral acid), the Flack Parameter (
-
(with
): The structural model has the Correct absolute configuration. - : The model is inverted; the Opposite enantiomer is correct.
- : The crystal is a racemic twin or the anomalous signal is too weak.[3]
Workflow: From Crystal to Structure[9]
Figure 2: Crystallographic workflow utilizing the heavy atom for phasing and stereochemical assignment.
Troubleshooting & Validation
| Issue | Diagnosis | Corrective Action |
| No Crystals | Compound too soluble or oiling out. | Switch to "Anti-solvent diffusion" (EtOAc/Hexane). Ensure purity >98% by NMR. |
| High R-Factor (>10%) | Crystal twinning or disorder. | Check crystal under polarized light for cracks. Re-crystallize more slowly. |
| Flack Parameter ~0.5 | Racemic twin or weak signal. | If the molecule is chiral, you may have crystallized the racemate. Use a chiral resolving agent or collect data with Cu-K |
| Decomposition | Iodine-Carbon bond cleavage. | Protect crystals from prolonged light exposure. Keep data collection temperature at 100K. |
References
-
Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., & Flack, H. D. (2004).[4] Precise absolute-structure determination in light-atom crystals. Acta Crystallographica Section A, 60(s1), s61. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Phenacyl Ester synthesis).
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[4] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[4] Link
-
Thompson, A., & Watkin, D. (2009). X-ray crystallography of biological macromolecules: The Heavy Atom Method.[5] Nature Protocols. (Contextualizing heavy atom phasing).
Sources
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodobenzoic Acid Phenacyl Ester
Welcome to the technical support center for the synthesis of 3-iodobenzoic acid phenacyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this specific esterification. The information presented here is grounded in established chemical principles and practical laboratory experience to help you optimize your reaction yields and product purity.
I. Troubleshooting Guide: Addressing Low Yields and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of 3-iodobenzoic acid phenacyl ester can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation of 3-Iodobenzoic Acid: The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the carboxylate anion of 3-iodobenzoic acid attacks the electrophilic carbon of phenacyl bromide.[1] Incomplete deprotonation of the carboxylic acid leads to a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield.
-
Solution:
-
Choice of Base: Use a suitable base to ensure complete deprotonation. While weaker bases like sodium carbonate or potassium carbonate can be used, stronger bases may be more effective, especially if the reaction is sluggish.[2][3] However, very strong bases like sodium hydride (NaH) should be used with caution as they can promote side reactions.[4] Triethylamine is also a commonly used base for this type of reaction.[5]
-
Stoichiometry of the Base: Ensure at least one full equivalent of the base is used. A slight excess (1.1 to 1.2 equivalents) can help drive the deprotonation to completion.
-
-
-
Side Reactions of Phenacyl Bromide: Phenacyl bromide is a reactive electrophile and can participate in competing side reactions that consume it, thereby lowering the yield of the desired ester.
-
Hydrolysis: In the presence of water, phenacyl bromide can undergo hydrolysis to form phenacyl alcohol. This is particularly relevant if using aqueous or protic solvents.[6]
-
Elimination: Although less common with primary halides, under strongly basic conditions and elevated temperatures, an elimination reaction can occur.[3][7]
-
Solution:
-
Anhydrous Conditions: Use anhydrous (dry) solvents and reagents to minimize hydrolysis of phenacyl bromide.
-
Control of Basicity and Temperature: Avoid excessively strong bases and high temperatures that might favor elimination or other side reactions.[4]
-
-
-
Poor Solubility of Reactants: If the 3-iodobenzoic acid salt has low solubility in the reaction solvent, the concentration of the nucleophile in the solution will be low, leading to a slow reaction and poor yield.
-
Solution:
-
Solvent Selection: Choose a solvent that can dissolve both the carboxylate salt and phenacyl bromide. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are often good choices.[3][8]
-
Phase-Transfer Catalysis: If you are using a two-phase system (e.g., a solid-liquid or liquid-liquid system), a phase-transfer catalyst (PTC) can be highly effective.[9][10] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the carboxylate anion from the solid or aqueous phase to the organic phase where the reaction with phenacyl bromide occurs.[11]
-
-
-
Suboptimal Reaction Temperature and Time: The rate of SN2 reactions is sensitive to both temperature and reaction time.
-
Solution:
-
Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and side reactions. A typical starting point is gentle heating (e.g., 50-80 °C), which can be optimized based on reaction monitoring.[8]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to product degradation.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common issue. Here are the most probable impurities and strategies to mitigate their formation:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 3-iodobenzoic acid and phenacyl bromide.
-
Cause: Incomplete reaction due to the reasons mentioned in Question 1 (e.g., insufficient reaction time, low temperature, poor stoichiometry).
-
Solution: Optimize reaction conditions as described above. Ensure the reaction is allowed to proceed to completion by monitoring it via TLC or HPLC.[8]
-
-
Phenacyl Alcohol: This is a common byproduct resulting from the hydrolysis of phenacyl bromide.[6]
-
Cause: Presence of water in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Products of Self-Condensation or Other Side Reactions: While less common, under certain conditions, phenacyl bromide can undergo self-condensation or other side reactions.
-
Solution: Maintain a controlled temperature and avoid excessively harsh basic conditions.
-
Question 3: How can I effectively purify the final product, 3-iodobenzoic acid phenacyl ester?
Answer:
Proper purification is crucial for obtaining a high-purity product. Here is a general workflow:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (the salt byproduct, e.g., NaBr) has formed, it can be removed by filtration.
-
The filtrate is then typically poured into water to precipitate the crude product. The ester is generally insoluble in water, while unreacted 3-iodobenzoic acid (if any) and the base may be more soluble in the aqueous phase, especially after acidification.
-
-
Extraction:
-
If the product does not precipitate, or to ensure complete recovery, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid (e.g., dilute HCl) to remove any remaining basic impurities, followed by a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted 3-iodobenzoic acid. Finally, wash with brine to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Recrystallization or Column Chromatography:
-
Recrystallization: This is often the most effective method for purifying solid products. Choose a solvent or solvent system in which the ester is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to separate the desired ester from any remaining impurities.[13]
-
II. Frequently Asked Questions (FAQs)
-
What is the reaction mechanism for the synthesis of 3-iodobenzoic acid phenacyl ester? The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7] First, a base deprotonates the 3-iodobenzoic acid to form the 3-iodobenzoate anion. This carboxylate anion then acts as a nucleophile and attacks the electrophilic α-carbon of phenacyl bromide, displacing the bromide leaving group in a single, concerted step to form the ester.
-
What are the key safety precautions to consider during this synthesis?
-
Phenacyl bromide is a lachrymator (a substance that irritates the eyes and causes tears) and should be handled with care in a well-ventilated fume hood.[14] Avoid inhalation of its vapors and contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When working with strong bases or flammable organic solvents, take necessary precautions to avoid spills and ignition sources.
-
-
Can I use other phenacyl halides, such as phenacyl chloride? Yes, other phenacyl halides can be used. However, the reactivity of the halide follows the order I > Br > Cl > F for SN2 reactions. Phenacyl bromide is a good compromise between reactivity and stability, making it a common choice.
-
How can I monitor the reaction progress effectively?
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting materials and the appearance of the product.[12] Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the spots.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC is an excellent technique.[8] It can provide information on the relative concentrations of reactants and products over time.
-
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can provide rapid structural information on the reaction components.[15]
-
III. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of 3-iodobenzoic acid phenacyl ester. It is recommended to optimize the conditions based on your specific laboratory setup and requirements.
Materials:
-
3-Iodobenzoic acid
-
Phenacyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous acetone.
-
Addition of Base: Add potassium carbonate (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium 3-iodobenzoate salt.
-
Addition of Phenacyl Bromide: Add phenacyl bromide (1.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux with stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the insoluble potassium bromide salt.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the ethyl acetate solution sequentially with deionized water, 5% aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 3-iodobenzoic acid phenacyl ester as a solid.
IV. Visual Aids
Reaction Mechanism
Caption: SN2 mechanism for the synthesis of 3-iodobenzoic acid phenacyl ester.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields and impurities.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or Triethylamine | Ensures efficient deprotonation of the carboxylic acid without being overly harsh.[2][3] |
| Solvent | Anhydrous Acetone, DMF, or DMSO | Polar aprotic solvents facilitate SN2 reactions and help dissolve the carboxylate salt.[3][8] |
| Temperature | 50-80 °C (or reflux of the chosen solvent) | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Recommended for biphasic systems to improve the transport of the nucleophile into the organic phase.[9] |
| Monitoring | TLC or HPLC | Allows for the determination of reaction completion and helps in optimizing reaction time.[8][12] |
V. References
-
Judefind, W. L., & Reid, E. E. (1920). THE PREPARATION OF p-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF p-BROMOPHENACYL FORMATE. Journal of the American Chemical Society, 42(5), 1043–1055.
-
Nichols, D. S., & McMeekin, T. A. (2002). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Journal of Microbiological Methods, 50(2), 109–117.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 242. Researches on selenium. Part I. The use of selenium dioxide as an oxidising agent. Journal of the Chemical Society (Resumed), 1875–1883.
-
Shimadzu. (n.d.). On-line monitoring of synthetic reactions using Nexera FV. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Green Chemistry, 20(12), 2746-2750.
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OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
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Google Patents. (n.d.). DE1152416B - Process for the preparation of carboxylic acid alkyl esters. Retrieved from
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Erdogan, T. (2019). On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. Bulgarian Chemical Communications, 51(2), 223-230.
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Mkhonazi, B. D., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 25(4), 899.
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
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Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. 8. On the phenacyl group in the protection of the .beta.-carboxyl function of aspartyl residues. The Journal of Organic Chemistry, 43(15), 3071–3073.
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Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]
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Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
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Masse, C. E., & Panek, J. S. (2001). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. In Science of Synthesis (Vol. 20a, pp. 25-106).
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V. Nimc. (2025). Williamson Ether Synthesis Explained. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
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Reddit. (2025). Williamson Ether synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
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Pawar, S. S., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 1-32.
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Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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University of California, Davis. (2009). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
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Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved from [Link]
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ResearchGate. (2025). Organic Reactions in Water: Synthesis of Phenacyl Esters from Phenacyl Bromide and Potassium Salts of Aromatic Acids in the Presence of β‐Cyclodextrin. Retrieved from [Link]
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Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
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Vaidyanathan, G., & Zalutsky, M. R. (2013). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Nuclear medicine and biology, 40(5), 623–631.
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SciSpace. (n.d.). Optimized syntheses of iodylarenes from iodoarenes, with sodium periodate as the oxidant. Part II.
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ResearchGate. (n.d.). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide.
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Reddit. (2020). Can you help me with this question. Thank you. Retrieved from [Link]
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Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Retrieved from
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Organic Syntheses. (n.d.). p-IODOBENZOIC ACID. Retrieved from [Link]
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Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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Esterification - download. (n.d.).
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Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]
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Zhdankin, V. V., et al. (2000). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry, 65(23), 7764–7768.
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Technical Support Center: Crystallization of 3-Iodobenzoic Acid Phenacyl Ester
Welcome to the technical support center for the synthesis and purification of 3-Iodobenzoic Acid Phenacyl Ester. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve crystallization challenges effectively. The purification of the final product is paramount, as residual impurities from the synthesis—such as unreacted 3-iodobenzoic acid or phenacyl bromide—can impede downstream applications.[1][2] This guide provides a structured, in-depth approach to achieving high purity through crystallization.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions and theoretical considerations essential for a successful crystallization.
Q1: What are the expected physical properties of 3-Iodobenzoic acid phenacyl ester and why do they matter for crystallization?
A1: While a specific melting point for 3-Iodobenzoic acid phenacyl ester is not widely published, we can infer its properties from its precursors and analogs. The starting material, 3-iodobenzoic acid, is a crystalline solid with a melting point of 185-187 °C.[1] Analogous esters, such as methyl 3-iodobenzoate (m.p. 46-50 °C) and ethyl 3-iodobenzoate (b.p. 272 °C), provide further context. It is highly probable that your target ester is a solid at room temperature with a melting point above 50 °C.
Why this is critical: The melting point of your crude product is a vital piece of data. A common crystallization failure is "oiling out," where the compound separates as a liquid instead of a solid. This often occurs when the boiling point of the crystallization solvent is higher than the melting point of the solute. Knowing your crude melting point helps you select a solvent with an appropriate boiling point to prevent this issue.
Q2: What are the likely impurities in my crude product and how do they affect crystallization?
A2: The most common impurities originate from the esterification reaction between 3-iodobenzoic acid and phenacyl bromide.[3] These include:
-
Unreacted 3-Iodobenzoic Acid: A polar, acidic compound.
-
Unreacted Phenacyl Bromide: A lachrymator, handle with care.
-
Side-products: Formed from potential side reactions.
Impurities disrupt the formation of a uniform crystal lattice. They can suppress the melting point of your product and interfere with nucleation, sometimes preventing crystallization altogether or causing the product to "oil out."[4] The primary goal of crystallization is to exclude these impurities from the crystal lattice as it forms, leaving them behind in the cooled solvent (the mother liquor).[5]
Q3: How do I approach selecting the right crystallization solvent? What is the theory?
A3: The ideal recrystallization solvent follows the principle of differential solubility:
-
High Solubility at High Temperature: The solvent should completely dissolve your crude product near its boiling point.
-
Low Solubility at Low Temperature: As the solution cools, the solvent's capacity to dissolve the product should decrease dramatically, forcing the pure compound to crystallize.
-
Impurities Remain Soluble (or Insoluble): Ideally, impurities should either remain dissolved in the cold solvent or be completely insoluble in the hot solvent (allowing for removal by hot filtration).[6]
A rule of thumb is that "like dissolves like." Since 3-Iodobenzoic acid phenacyl ester contains an ester functional group and aromatic rings, solvents with moderate polarity are excellent starting points. A solvent containing a similar functional group, such as ethyl acetate, is often a good choice for esters.[7]
Part 2: Troubleshooting Guide for Common Crystallization Issues
This section is structured to provide direct solutions to the most frequent problems encountered during the crystallization of 3-Iodobenzoic acid phenacyl ester.
Q4: I've cooled my solution, but no crystals have formed. What should I do?
A4: This is a very common issue, typically indicating that your solution is not sufficiently supersaturated. This is often because too much solvent was used initially.[8] Follow these steps sequentially:
-
Induce Nucleation: First, try to initiate crystal formation. The easiest method is to scratch the inside of the flask at the surface of the solution with a glass rod. The micro-abrasions on the glass can provide nucleation sites for crystals to begin growing.[8]
-
Seed the Solution: If you have a small amount of pure product from a previous batch, add a single tiny crystal (a "seed crystal") to the cooled solution. This provides a perfect template for further crystal growth.[9]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[8] Gently heat the solution to boiling and evaporate approximately 25% of the solvent. Allow the solution to cool slowly again. Repeat this process if necessary.
-
Consider an Anti-Solvent: If you are using a solvent in which the ester is very soluble, you can try adding an "anti-solvent" (a solvent in which the ester is insoluble, but which is miscible with your primary solvent). Add the anti-solvent dropwise to the warm solution until it just begins to turn cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. A common combination is an alcohol (good solvent) and water (anti-solvent).
Q5: My product has separated as an oily liquid instead of solid crystals. How do I fix this "oiling out"?
A5: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid phase because the system's supersaturation is too high or the temperature is above the compound's melting point.[10] This oily layer often traps impurities and rarely solidifies into a pure crystalline product.[8]
Here is a systematic approach to resolve this issue:
-
Re-heat and Add More Solvent: Heat the mixture until the oil completely redissolves. Add a small amount (10-20% more) of the primary solvent to reduce the supersaturation level upon cooling.[8]
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[4] After dissolving your compound, insulate the flask by covering it and placing it on a surface that does not conduct heat well (like a cork ring or folded paper towels). Allowing the solution to cool to room temperature over a longer period before moving it to an ice bath is crucial.
-
Lower the Crystallization Temperature: Oiling out often happens when the solution becomes saturated at a temperature above the product's melting point. By using a more dilute solution (as in step 1), you ensure that saturation occurs at a lower temperature, promoting direct crystallization.
-
Change the Solvent: If the problem persists, your chosen solvent is likely unsuitable. The boiling point of the solvent may be too high relative to your product's melting point. Choose a solvent with a lower boiling point or use a mixed solvent system where you can adjust the polarity to achieve better results.
Troubleshooting Logic Flow
The following diagram illustrates the decision-making process for troubleshooting common crystallization problems.
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- 10. mt.com [mt.com]
Resolving solubility issues of 3-Iodobenzoic acid phenacyl ester in ethanol
Welcome to the technical support resource for 3-Iodobenzoic acid phenacyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, with a primary focus on solubility in ethanol. Our approach is rooted in fundamental chemical principles to not only solve problems but also to build a deeper understanding of the system's behavior.
Introduction: Understanding the Molecule
3-Iodobenzoic acid phenacyl ester is a compound characterized by a moderately polar aromatic acid backbone and a larger, non-polar phenacyl ester group. This duality in its structure dictates its solubility profile. While its parent compound, 3-Iodobenzoic acid, is soluble in alcohols like ethanol[1][2], the addition of the phenacyl group significantly increases its hydrophobicity. Consequently, achieving a stable, homogenous solution in ethanol can be challenging.
This guide provides a logical, step-by-step approach to troubleshooting solubility issues, from simple physical methods to more complex chemical interventions.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles encountered when working with 3-Iodobenzoic acid phenacyl ester.
Question 1: My 3-Iodobenzoic acid phenacyl ester is not dissolving in pure ethanol at room temperature. What is the first step?
Answer:
Incomplete dissolution at room temperature is the most common issue and is typically due to either insufficient kinetic energy to overcome the crystal lattice energy of the solid or the presence of insoluble impurities.
Initial Troubleshooting Steps:
-
Mechanical Agitation & Sonication: Before applying heat, ensure the mixture is being agitated vigorously. For stubborn particles, sonication is a highly effective method. The ultrasonic waves create micro-cavitations that break apart solute aggregates, increasing the surface area available for solvation.
-
Gentle Heating: Solubility of most organic solids increases with temperature.[3] The added thermal energy increases the kinetic energy of both solvent and solute molecules, facilitating the disruption of intermolecular forces in the solid ester.[4]
-
Recommended Protocol:
-
Place the ethanolic suspension in a sealed vial within a water bath.
-
Gradually increase the temperature of the water bath, monitoring the solution closely. Start at 30°C and increase in 5°C increments.
-
Do not exceed 50-60°C. While higher temperatures can further increase solubility, they also elevate the risk of ester hydrolysis or other degradation pathways.[5]
-
Once dissolved, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully created a supersaturated solution that is stable at room temperature. If it precipitates, the concentration is too high for ethanol alone.
-
-
Question 2: I successfully dissolved the ester with heat, but it precipitated out of solution upon cooling. What does this mean and what should I do next?
Answer:
This phenomenon, known as recrystallization or "crashing out," indicates that you have exceeded the saturation point of 3-Iodobenzoic acid phenacyl ester in ethanol at room temperature. The solution was thermodynamically stable at the higher temperature but became supersaturated and unstable as it cooled.
Logical Next Steps:
-
Reduce Concentration: The simplest solution is to prepare a more dilute solution.
-
Utilize a Co-solvent: If a higher concentration is required for your experiment, modifying the solvent system is the next logical step. This is a widely used technique in pharmaceuticals to enhance drug solubility.[6][7]
Part 2: Advanced Troubleshooting - Co-solvency
When temperature and mechanical agitation are insufficient, altering the polarity of the solvent system is a powerful strategy.
Question 3: What is co-solvency and how can it help dissolve my ester?
Answer:
Co-solvency involves adding a second, miscible solvent (a co-solvent) to the primary solvent to change its overall polarity.[8] The goal is to create a solvent blend with a polarity that is more favorable for the solute. The simple rule of "like dissolves like" governs this principle; a solute dissolves best in a solvent with similar polarity.
3-Iodobenzoic acid phenacyl ester is significantly less polar than ethanol due to its large, non-polar phenacyl and iodobenzoyl groups. Therefore, adding a less polar, water-miscible co-solvent can often improve its solubility.
Table 1: Recommended Co-solvents for Enhancing Ester Solubility in Ethanol
| Co-solvent | Polarity Index (Relative) | Rationale for Use | Typical Starting Volume % |
| Acetonitrile | High | Can disrupt ethanol's hydrogen bonding network, potentially creating more favorable cavities for the ester.[9] | 10-20% |
| Acetone | Medium | Less polar than ethanol; effectively solubilizes many organic compounds. | 10-30% |
| Isopropanol (IPA) | Medium | Slightly less polar than ethanol; good intermediate choice. | 10-40% |
| Tetrahydrofuran (THF) | Low | A common aprotic solvent that can significantly reduce the overall polarity of the ethanol mixture. | 5-15% (use with caution) |
Experimental Protocol: Screening for an Effective Co-solvent
-
Prepare several small-scale suspensions of your ester in pure ethanol at the desired final concentration.
-
To each vial, add one of the co-solvents from Table 1, starting with the lowest recommended percentage.
-
Seal the vials and agitate at room temperature for 15-20 minutes. Utilize sonication if necessary.
-
Observe for complete dissolution.
-
If the ester is still not dissolved, incrementally increase the percentage of the co-solvent, vortexing after each addition.
-
Critical Note: Always add the co-solvent to the ethanolic suspension. Adding the solid ester to a pre-mixed solvent system can sometimes lead to the formation of intractable agglomerates.
Part 3: Troubleshooting for Impurities & Stability
If the above methods fail, the issue may not be the ester itself, but rather an impurity from the synthesis, most commonly unreacted 3-Iodobenzoic acid.
Question 4: Could unreacted 3-Iodobenzoic acid be causing my solubility problem? How would I know and how can I fix it?
Answer:
Yes, this is a distinct possibility. While 3-Iodobenzoic acid is soluble in ethanol, its solubility is finite.[1] If your crude product contains a significant amount of unreacted starting material, it may appear as an insoluble solid in your ethanolic mixture, which can be mistaken for the ester.
The key to resolving this lies in exploiting the acidic nature of the unreacted carboxylic acid. The pKa of 3-Iodobenzoic acid is approximately 3.85.[10] By carefully raising the pH of the ethanolic solution, you can deprotonate the carboxylic acid, converting it into its highly polar and much more soluble carboxylate salt. This will have a minimal direct effect on the non-ionizable ester.
Protocol: pH Adjustment for Solubilizing Acidic Impurities
Caution: Esters are susceptible to base-catalyzed hydrolysis.[11][12] This procedure must be performed with a weak base and careful monitoring. Avoid strong bases like NaOH or KOH.
-
Prepare a Weak Base Solution: Create a 0.1 M solution of a weak organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in ethanol.
-
Titrate the Suspension: While vigorously stirring your ethanolic suspension of the ester, add the weak base solution dropwise.
-
Monitor for Clarity: Observe the solution. If insoluble material is primarily unreacted acid, the solution should clarify as the pH increases and the acid is converted to its salt form.
-
Avoid Excess Base: Stop adding the base as soon as the solution becomes clear. Adding a large excess of base significantly increases the risk of hydrolyzing your target phenacyl ester.
-
Verification (Recommended): After solubilization, it is best practice to verify the integrity of the ester using an analytical technique like HPLC.[13][14] This will confirm that the ester has not degraded during the pH adjustment.
Question 5: I am concerned about the stability of my ester in the final ethanolic solution. What factors should I consider?
Answer:
Ester stability is a critical consideration, especially for long-term storage or for experiments conducted over extended periods.
Key Factors Affecting Stability:
-
pH: As mentioned, basic conditions promote hydrolysis. Solutions should be kept neutral or slightly acidic. If a pH adjustment was performed, ensure no excess base remains.
-
Water Content: The presence of water can facilitate hydrolysis. Use anhydrous ethanol if stability is a major concern.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[15] Store stock solutions at low temperatures (e.g., 4°C or -20°C), protected from light.
-
Light: 3-Iodobenzoic acid is noted to be light-sensitive.[1][2] While the ester may be more stable, it is prudent to protect solutions from light by using amber vials or wrapping them in foil.
Summary Troubleshooting Guide
Table 2: Quick Reference Troubleshooting Matrix
| Problem | Probable Cause(s) | Recommended Solution(s) | Key Consideration |
| Incomplete dissolution at RT | Low kinetic energy; supersaturation. | 1. Sonicate and/or gently heat (30-50°C). 2. Allow to cool slowly. | Avoid excessive heat to prevent degradation. |
| Precipitation upon cooling | Concentration exceeds solubility limit at RT. | 1. Reduce the concentration. 2. Add a co-solvent (e.g., Acetone, Acetonitrile). | Start with low percentages of co-solvent and titrate up. |
| Insolubility persists despite heat & co-solvents | Presence of unreacted 3-Iodobenzoic acid. | Cautiously add a weak organic base (e.g., TEA) dropwise to deprotonate and solubilize the acid impurity. | CRITICAL: Avoid excess base to prevent ester hydrolysis. Verify ester integrity with HPLC post-treatment. |
| Solution becomes cloudy over time | Ester hydrolysis; slow precipitation. | Store solution at low temperature (4°C or -20°C), protect from light, and use anhydrous ethanol if possible. | Ensure final solution pH is neutral or slightly acidic. |
References
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- Jahangiri, A., Barzegar-Jalali, M., Jafari-Dounos, H., & Valizadeh, H. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
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- Chen, H., & Anderson, R. E. (1992). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography.
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- Reddit. (2021, August 4). Does anyone know how pH affects solubility??
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- Delgado, D. R., Martínez, F., & Jouyban, A. (2025, September 2).
- Cyberlipid. (n.d.). HPLC analysis.
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- Holser, R. A. (2025, August 6). Temperature-dependent solubility of wax compounds in ethanol.
- PharmaTutor. (2013, November 13). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Reid, E. E., & Jelinek, C. F. (1954).
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- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Proceedings of the Indian Academy of Sciences - Section A, 53(1), 30-40.
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Technical Support Center: Strategies for Preventing Phenacyl Ester Hydrolysis During Purification
Introduction: The Challenge of Phenacyl Ester Stability
Phenacyl esters are widely utilized in organic synthesis and drug development, often serving as UV-active derivatives for chromatographic analysis or as protecting groups for carboxylic acids.[1][2] A key feature of the phenacyl ester is its general stability under neutral and mildly acidic conditions, which allows for its application in various synthetic steps. However, this stability is compromised under basic conditions, where the ester linkage is susceptible to hydrolysis.[2] This cleavage, which is the reverse of esterification, can significantly reduce product yield during the crucial purification stages of a workflow.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to mitigate and prevent the hydrolysis of phenacyl esters during purification. The advice herein is grounded in established chemical principles and field-proven laboratory practices.
Understanding the Mechanism: Why Do Phenacyl Esters Hydrolyze?
Ester hydrolysis can be catalyzed by either acid or base.[3]
-
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid. To minimize this, an excess of water should be avoided.[3]
-
Base-Catalyzed Hydrolysis (Saponification): This process is often irreversible and involves the reaction of the ester with hydroxide ions. It is a more common issue during purification workups, especially when using basic solutions to neutralize acid catalysts.[3]
The primary focus of this guide is to address and prevent base-catalyzed hydrolysis, which is the more frequent cause of product loss during purification.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis During Purification
This section is designed to help you identify the potential causes of phenacyl ester hydrolysis during your purification workflow and provides actionable solutions.
Scenario 1: Low Yield After Aqueous Workup
Question: I'm losing a significant amount of my phenacyl ester product after performing an aqueous workup. How can I prevent this?
Answer:
Aqueous workups, particularly those involving basic washes to neutralize acid catalysts, are a major potential source of hydrolysis.[3] Here are several factors to consider and optimize:
-
Choice of Base: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for neutralization. Instead, opt for a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The reaction with bicarbonate can be visually monitored by the cessation of CO₂ evolution, indicating that the acid has been neutralized.[3]
-
Temperature Control: Hydrolysis is a temperature-dependent reaction. Performing all aqueous washes with ice-cold solutions will significantly slow down the rate of hydrolysis. Consider keeping your separatory funnel in an ice bath during the extraction process if your phenacyl ester is particularly sensitive.[3]
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Perform your washes and separations efficiently to reduce the time your ester is in contact with the aqueous basic solution.
-
Brine Wash: After the base wash, perform a final wash with cold, saturated aqueous sodium chloride (brine). This will help to remove the bulk of dissolved water from the organic layer and reduce the solubility of your ester in the remaining aqueous phase, a phenomenon known as "salting out".[3]
-
Thorough Drying: Before solvent evaporation, ensure your organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The presence of residual water can lead to hydrolysis upon standing or during concentration.
Scenario 2: Product Degradation During Column Chromatography
Question: My phenacyl ester appears to be degrading on the silica gel column. What's causing this and how can I fix it?
Answer:
Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially if the eluent contains nucleophilic solvents like methanol or residual water. Here’s how to troubleshoot this issue:
-
Use of Buffered or Deactivated Stationary Phases:
-
Neutral Alumina: For basic or sensitive compounds, neutral alumina is an excellent alternative to silica gel. It lacks the acidic silanol groups that can promote hydrolysis.[4][5]
-
Buffered Silica Gel: You can prepare a buffered silica gel to control the pH of the stationary phase. This is particularly useful for separating acidic or basic compounds without causing degradation.
-
-
Solvent System Selection:
-
Avoid Methanol if Possible: Methanol is a nucleophile and can cause transesterification, especially with residual acid or base on the silica. If a polar solvent is needed, consider using ethyl acetate, acetone, or a mixture of less nucleophilic alcohols like isopropanol with a non-polar solvent.
-
Ensure Dry Solvents: Use dry solvents for your eluent to minimize the presence of water, which is a key reactant in hydrolysis.
-
Experimental Protocol: Preparation of Buffered Silica Gel
This protocol describes how to prepare buffered silica gel for column chromatography.
-
Prepare the Buffer Solution: Prepare an aqueous solution of the desired buffer salt at the target pH. The concentration can vary, but a 10% w/v solution is a good starting point.
-
Slurry the Silica Gel: In a fume hood, weigh out the required amount of silica gel in a beaker.
-
Add the Buffer Solution: Slowly add the buffer solution to the silica gel while stirring until a thick, just-pourable slurry is formed.
-
Dry the Buffered Silica: Gently heat the slurry on a hot plate with continuous stirring until the silica is free-flowing. Be careful not to overheat. Alternatively, the slurry can be dried in a vacuum oven at a low temperature.
-
Pack the Column: The dried, buffered silica gel can then be used to pack your chromatography column using your preferred method (wet or dry packing).[6][7][8]
Scenario 3: Decomposition During Recrystallization
Question: My phenacyl ester is not crystallizing properly and seems to be decomposing in the recrystallization solvent. What should I do?
Answer:
The choice of solvent is critical for successful recrystallization without inducing hydrolysis or transesterification.[9]
-
Solvent Choice:
-
Non-Hydroxylic Solvents: For esters derived from alcohols, it is best to use non-hydroxylic solvents to avoid alcohol exchange (transesterification). Good choices include toluene, ethyl acetate, acetone, or mixtures like hexane/ethyl acetate.[9][10]
-
Parent Alcohol: If a hydroxylic solvent is necessary, use the alcohol from which the ester was derived (e.g., for a phenacyl methyl ester, use methanol).[9]
-
Phenolic Esters: Phenacyl esters, being derived from a phenol-like structure (phenacyl alcohol), are generally more resistant to transesterification, so a wider range of alcoholic solvents can often be used. However, it is always best to first screen non-hydroxylic options.[9]
-
-
Avoid Water: Unless your phenacyl ester is very stable, avoid using water as a recrystallization solvent or co-solvent, as it can lead to hydrolysis at elevated temperatures.
-
Minimize Heating Time: Dissolve your compound in the minimum amount of boiling solvent and then allow it to cool. Prolonged heating in the presence of even trace amounts of acid or base can promote hydrolysis.
Frequently Asked Questions (FAQs)
Q1: At what pH range are phenacyl esters most stable? A1: Phenacyl esters are generally most stable in a neutral to mildly acidic pH range (approximately pH 4-7). They are susceptible to hydrolysis under strongly basic conditions (pH > 8).[2]
Q2: Can I use triethylamine in my eluent for column chromatography of a phenacyl ester? A2: Adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can be beneficial, especially when purifying compounds that also contain a basic moiety. The triethylamine will neutralize the acidic sites on the silica gel, reducing the potential for acid-catalyzed hydrolysis and often improving the peak shape of basic compounds.
Q3: My phenacyl ester is an oil and cannot be recrystallized. What are my purification options besides silica gel chromatography? A3: If your phenacyl ester is a non-crystalline oil and you are concerned about hydrolysis on silica, consider the following alternatives:
-
Neutral Alumina Chromatography: As mentioned in the troubleshooting guide, neutral alumina is a good alternative stationary phase.[4][5]
-
Reversed-Phase Chromatography (HPLC or Flash): If your compound is sufficiently non-polar, reversed-phase chromatography using a C18-functionalized silica stationary phase with a mobile phase like acetonitrile/water or methanol/water can be an effective purification method.[11]
-
Distillation: For thermally stable, volatile phenacyl esters, distillation under high vacuum (Kugelrohr or short-path distillation) can be an excellent purification method that avoids contact with stationary phases and aqueous solutions.
Q4: How can I quickly check for hydrolysis in my purified product? A4: Thin-Layer Chromatography (TLC) is the quickest way to check for hydrolysis. The resulting carboxylic acid will be significantly more polar than the parent phenacyl ester and will have a much lower Rf value. You can spot your purified sample alongside the carboxylic acid starting material for direct comparison.
Data Summary
| Parameter | Recommendation to Prevent Hydrolysis | Rationale |
| Aqueous Workup | ||
| Neutralizing Base | Use cold, saturated NaHCO₃ or Na₂CO₃.[3] | Weak bases are less likely to catalyze hydrolysis than strong bases like NaOH. |
| Temperature | Perform all aqueous washes at 0°C (ice bath).[3] | Lower temperatures significantly reduce the rate of hydrolysis. |
| Contact Time | Minimize the duration of contact with aqueous layers. | Reduces the opportunity for the hydrolysis reaction to occur. |
| Column Chromatography | ||
| Stationary Phase | Use neutral alumina or buffered silica gel.[4][5] | Avoids the acidic surface of standard silica gel which can catalyze hydrolysis. |
| Eluent | Use dry, non-nucleophilic solvents (e.g., hexane, ethyl acetate, dichloromethane). Avoid methanol if possible. | Minimizes the presence of water and prevents transesterification. |
| Recrystallization | ||
| Solvent Choice | Use non-hydroxylic solvents (e.g., toluene, ethyl acetate) or the parent alcohol.[9] | Prevents transesterification (alcohol exchange). |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for phenacyl ester purification.
References
-
University of Toronto, Department of Chemistry. WORKING WITH SILICA. [Link]
-
LookChem. General procedures for the purification of Esters. [Link]
-
Miura, Y., et al. (1987). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 241-248. [Link]
-
UCLA Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-258. [Link]
-
ResearchGate. How to separate ester from DMF(as a solvent) without hydrolysis of the ester?. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
OpenOChem Learn. Flash Chromatography. [Link]
-
Miura, Y., & Hiranuma, K. (1992). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of chromatography, 578(1), 124-9. [Link]
-
Biotage. Successful Flash Chromatography. [Link]
-
Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]
-
Hsieh, Y. A., et al. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4), e17148. [Link]
-
Scribd. Preparing A Silica Gel Chromatography Column: Required Equipment. [Link]
-
Ester-M. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]
- Google Patents.
-
Santai Technologies. The Purification of Alkaline Compounds by SepaFlashTM Alumina Cartridges. [Link]
-
Miura, Y., & Hiranuma, K. (1987). Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC. Journal of chromatography, 413, 241-8. [Link]
-
Hawach Scientific. Function, Installation of Neutral Alumina Flash Columns. [Link]
-
Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
Reddit. Hydrolysis product troubleshooting : r/Chempros. [Link]
-
Reddit. Why are my ester hydrolysis not working : r/Chempros. [Link]
-
ResearchGate. a HPLC chromatograms of stability of esters and free acids in aqueous.... [Link]
-
MDPI. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. [Link]
Sources
- 1. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Function, Installation of Neutral Alumina Flash Columns - Hawach [hawachhplccolumn.com]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Separation and quantitation of plasma free fatty acids as phenacyl esters by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Iodobenzoic Acid Phenacyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 3-Iodobenzoic acid phenacyl ester, with a specific focus on the critical role of pH.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, formulation, and analysis of 3-Iodobenzoic acid phenacyl ester in aqueous and semi-aqueous solutions.
Q1: I've dissolved my 3-Iodobenzoic acid phenacyl ester in a buffer, and my HPLC analysis shows two new peaks appearing over time. What is happening?
Answer: You are likely observing the hydrolysis of the ester bond.[1] 3-Iodobenzoic acid phenacyl ester, like most esters, is susceptible to hydrolysis, which breaks the molecule into its constituent carboxylic acid and alcohol. In this case, the degradation products are 3-Iodobenzoic acid and 2-phenylethanone (acetophenone).
-
Causality: The ester linkage is the most chemically labile part of the molecule in aqueous solutions. It can be cleaved by both acid-catalyzed and base-catalyzed hydrolysis.[1][2]
-
Troubleshooting Steps:
-
Confirm Identity of Degradants: If you have standards for 3-Iodobenzoic acid and acetophenone, perform a co-injection in your HPLC system to confirm if the retention times match the new peaks. LC-MS analysis can also be used to confirm the mass of the degradants.[3]
-
Check the pH of Your Solution: The rate of hydrolysis is highly dependent on the pH of your medium.[4][5] Unintended pH shifts in your buffer or using a non-buffered solution can lead to unexpectedly rapid degradation.
-
Review Solvent Choice: While a co-solvent like acetonitrile or methanol is often necessary for initial dissolution, a high percentage of water will drive the hydrolysis reaction forward.
-
Q2: At what pH is 3-Iodobenzoic acid phenacyl ester most stable?
Answer: Generally, esters exhibit a U-shaped or V-shaped pH-rate profile, where the minimum degradation rate (maximum stability) occurs in the moderately acidic region, typically between pH 3 and 5 .[4]
-
Mechanism at Low pH (Acid-Catalyzed Hydrolysis): In strongly acidic conditions (e.g., pH < 2), the carbonyl oxygen of the ester is protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is reversible and catalytic in acid.[1][2]
-
Mechanism at High pH (Base-Catalyzed Hydrolysis): In neutral to alkaline conditions (e.g., pH > 7), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon.[1][2] This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to a carboxylate, which is resistant to further nucleophilic attack.[2][6] Base-catalyzed hydrolysis is typically much faster and more destructive than acid-catalyzed hydrolysis for esters.[7]
-
Influence of the Iodo-Substituent: The iodine atom on the benzoic acid ring is an electron-withdrawing group.[8] This effect increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack across the entire pH range compared to an unsubstituted phenacyl benzoate.
Q3: My stability results are inconsistent even when I control the pH. What other factors could be at play?
Answer: Inconsistent results often point to subtle variables in the experimental setup. Consider the following:
-
Buffer Species Effect: Some buffer components can act as nucleophiles themselves and catalyze hydrolysis. For example, citrate or phosphate buffers may participate in the reaction to a greater extent than a simple acetate buffer. It is crucial to be consistent with the buffer system used.
-
Ionic Strength: The ionic strength of the medium can influence reaction rates. Ensure your buffers are prepared consistently to maintain a constant ionic strength across different pH values.
-
Temperature Control: Hydrolysis rates are highly sensitive to temperature. A small fluctuation of a few degrees can significantly alter the degradation rate. Ensure your samples are incubated in a precisely temperature-controlled environment (e.g., a calibrated incubator or water bath).
-
Photostability: While hydrolysis is the primary concern, photolytic degradation is also possible. As a best practice, conduct stability studies in amber vials or protect samples from light unless you are specifically performing a photostability stress test.[9][10]
-
Initial Purity: Ensure the starting material is of high purity. The presence of acidic or basic impurities could catalyze the degradation of the main compound.
Q4: How do I design a study to properly characterize the pH-stability of this compound?
Answer: You need to conduct a pH-rate profile study , which is a type of forced degradation or stress study.[9][11] This involves measuring the rate of degradation at several pH points across a wide range (e.g., pH 1 to 10). The goal is to determine the observed rate constant (k_obs) at each pH.
A typical study involves:
-
Preparing a series of buffers (e.g., HCl, acetate, phosphate, borate) covering the desired pH range.
-
Adding a small, known concentration of the ester (from a stock solution in an organic solvent) to each buffer at a constant temperature.
-
Collecting samples at specific time intervals.
-
Analyzing the samples using a validated, stability-indicating HPLC method to determine the remaining concentration of the ester.[12][13]
-
Calculating the rate constant at each pH and plotting the logarithm of the rate constant (log k_obs) versus pH.
This process is detailed in the protocol section below.
Part 2: Experimental Protocols & Data
Protocol 1: Determination of the pH-Rate Profile for 3-Iodobenzoic Acid Phenacyl Ester
This protocol outlines a systematic approach to quantify the stability of the ester as a function of pH.
Objective: To determine the first-order rate constants for the hydrolysis of 3-Iodobenzoic acid phenacyl ester at various pH values and generate a pH-rate profile.
Materials:
-
3-Iodobenzoic acid phenacyl ester (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffers:
-
pH 2.0: 0.01 M Hydrochloric Acid
-
pH 4.0: 0.05 M Acetate Buffer
-
pH 7.0: 0.05 M Phosphate Buffer
-
pH 9.0: 0.05 M Borate Buffer
-
-
Constant temperature incubator or water bath (set to 40°C)
-
Calibrated pH meter
-
Volumetric flasks, pipettes
-
Amber HPLC vials
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-Iodobenzoic acid phenacyl ester in acetonitrile.
-
Reaction Solution Preparation: For each pH condition, add 1.0 mL of the stock solution to a 50 mL volumetric flask. Dilute to volume with the respective pre-warmed (40°C) buffer. This results in a final concentration of 20 µg/mL with 2% acetonitrile as a co-solvent. Mix thoroughly.
-
Incubation and Sampling:
-
Transfer the solutions into tightly capped amber vials.
-
Place all vials in the 40°C incubator.
-
Immediately take a sample from each pH condition. This is the t=0 time point.
-
Collect subsequent samples at predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be higher for pH conditions where degradation is expected to be rapid (e.g., pH 9.0).
-
-
Sample Analysis:
-
Analyze each sample immediately by a stability-indicating HPLC-UV method. If immediate analysis is not possible, store samples at < -20°C.
-
The HPLC method must be able to resolve the parent ester from its degradation products (3-Iodobenzoic acid and acetophenone).[12]
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the ester concentration (ln[C]) versus time (t).
-
The degradation of an ester in excess water follows pseudo-first-order kinetics.[14][15] The slope of the resulting straight line is equal to the negative of the observed rate constant (-k_obs).
-
Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k_obs.
-
Construct the final pH-rate profile by plotting log(k_obs) versus pH.
-
Data Presentation: Expected Stability Profile
The following table summarizes hypothetical data from a pH-rate profile study conducted at 40°C to illustrate the expected trend.
| pH | Buffer System | Observed Rate Constant (k_obs) (hr⁻¹) | Half-Life (t½) (hours) |
| 2.0 | HCl | 0.015 | 46.2 |
| 4.0 | Acetate | 0.002 | 346.5 |
| 7.0 | Phosphate | 0.028 | 24.8 |
| 9.0 | Borate | 0.450 | 1.5 |
Note: These are illustrative values. Actual rates must be determined experimentally.
Part 3: Visualizations
Mechanism of Ester Hydrolysis
The diagram below illustrates the two primary pathways for the degradation of the ester bond under acidic and basic conditions.
Caption: Acid- and Base-Catalyzed Hydrolysis Pathways.
Experimental Workflow
This diagram outlines the logical flow for conducting a pH-rate profile stability study.
Caption: Workflow for a pH-Rate Profile Stability Study.
References
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]
-
Taft, R. W. (1952). Mechanisms of ester hydrolysis under acid or base catalysis. As cited in ResearchGate. Available at: [Link]
-
Organic Chemistry. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Available at: [Link]
-
BrainKart. (2016). Determination of rate constant of acid catalysed hydrolysis of an ester. Available at: [Link]
-
Bauerová, I., & Ludwig, M. (2000). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Semantic Scholar. Available at: [Link]
-
Ibraheem, M.A. (n.d.). Determination of Ester Hydrolysis constant rate by conductivity measurement. University of Diyala. Available at: [Link]
-
Quora. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Available at: [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Scribd. (n.d.). Rate Constant of Ester Hydrolysis. Available at: [Link]
-
IV SEMMESTER. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (1966). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available at: [Link]
-
SSRG International Journal of Applied Chemistry. (2019). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Available at: [Link]
-
Contract Pharma. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
PMC - NIH. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Available at: [Link]
-
IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]
-
ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. Available at: [Link]
-
MDPI. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Available at: [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Available at: [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Available at: [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
Kinam Park, Purdue University. (n.d.). Assay and Stability Testing. Available at: [Link]
-
PubMed. (2021). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. Available at: [Link]
-
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
ScienceDirect. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Available at: [Link]
-
Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
-
MDPI. (2022). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Available at: [Link]
-
PubChem. (n.d.). 3-Iodobenzoic acid. Available at: [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. sepscience.com [sepscience.com]
- 4. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. irjpms.com [irjpms.com]
- 13. kinampark.com [kinampark.com]
- 14. brainkart.com [brainkart.com]
- 15. nitt.edu [nitt.edu]
Overcoming steric hindrance in meta-substituted benzoic acid derivatives
Topic: Overcoming Steric and Electronic Hindrance in Meta-Substituted Benzoic Acid Derivatives Role: Senior Application Scientist Status: Active Support Ticket
The "Meta-Paradox" in Benzoic Acid Derivatives
Executive Summary: While ortho-substitution is the textbook definition of steric hindrance, meta-substituted benzoic acids present a deceptive challenge we call the "Meta-Paradox." A bulky group at the meta-position (e.g., -tBu, -CF3, -I) does not directly block the carbonyl carbon.[1] However, it frequently causes reaction failure through three less obvious mechanisms:[1]
-
Aggregation & Solubility: Large lipophilic meta-groups often induce π-stacking or poor solubility in polar coupling solvents (DMF/DMSO).
-
The Buttressing Effect: If an ortho-proton or substituent exists, a bulky meta-group "pushes" it toward the reaction center, effectively creating ortho-like hindrance.[1]
-
Electronic Deactivation: Strongly electron-withdrawing meta-groups (e.g., -NO2, -CF3) deactivate the carboxylate nucleophile, stalling activation steps in esterification/amidation.[1]
This guide provides troubleshooting protocols to overcome these specific barriers.
Module A: The "Impossible" Amide/Ester Coupling
User Report: "Standard EDC/NHS or HBTU coupling yields <10% product. The activated ester forms but fails to react with the amine/alcohol." Diagnosis: The meta-substituent is likely causing rapid hydrolysis of the active ester or preventing the approach of the nucleophile due to conformational locking (buttressing).
Troubleshooting Protocol: The Activation Escalation Matrix
Do not persist with carbodiimides (EDC/DCC) if they fail once. Escalating activation energy is required.
Level 1: The "Gold Standard" Switch (HATU/COMU)
-
Why: HATU and COMU generate a more reactive species (7-azabenzotriazole ester) that reacts faster than it hydrolyzes, even with electron-deficient benzoic acids.[1]
-
Protocol:
-
Dissolve Acid (1.0 eq) in dry DMF (0.2 M).
-
Add DIPEA (3.0 eq) before the coupling reagent to ensure full deprotonation.
-
Add HATU (1.1 eq). Stir 5 mins (yellow color develops).
-
Add Amine/Alcohol (1.2 eq).
-
Critical Step: If no reaction after 1 hour, add HOAt (0.5 eq) as an additive.
-
Level 2: The Yamaguchi Esterification (For Steric Walls)
-
Why: When meta-bulk creates a "molecular wall," mixed anhydrides are smaller and more electrophilic than active esters.[1] The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) is the industry standard for this.[1]
-
Protocol:
-
Dissolve Acid (1.0 eq) and DIPEA (3.0 eq) in Toluene/THF (1:1).
-
Add 2,4,6-Trichlorobenzoyl chloride (1.1 eq).[1] Stir 1h at RT.
-
Observation: A white precipitate (DIPEA[1]·HCl) confirms anhydride formation.
-
Add Alcohol/Amine (1.5 eq) and DMAP (1.5 eq).
-
Reflux for 3–12 hours.
-
Note: The high temp + DMAP "turbocharges" the acyl transfer.
-
Level 3: The "Nuclear Option" (Acid Fluorides)
-
Why: Acid chlorides are unstable; Acid fluorides are stable to water/flash chromatography but highly reactive toward amines/alcohols due to the strong C-F bond dipole and small atomic radius of fluorine (low steric penalty).
-
Protocol:
-
Treat Acid (1.0 eq) with Cyanuric Fluoride (1.5 eq) and Pyridine (1.0 eq) in DCM.[1]
-
Stir 2h. Aqueous workup (stable!).
-
React isolated Acid Fluoride with nucleophile + weak base.
-
Visual Guide: Coupling Decision Tree
Module B: Cross-Coupling at the Meta-Position
User Report: "Attempting Suzuki coupling on 3-bromo-5-tert-butylbenzoic acid. Catalyst dies, low conversion." Diagnosis: The bulky tert-butyl group prevents the approach of standard phosphine ligands (like PPh3), leading to catalyst decomposition before oxidative addition can occur.
Troubleshooting Protocol: Ligand Engineering
1. The Ligand Switch: Buchwald Generations
Standard ligands fail because they cannot accommodate the "cone angle" required by the bulky substrate.
-
Recommendation: Switch to XPhos or SPhos .
-
Mechanism: These biaryl ligands create a protective "pocket" around the Palladium. The meta-substituent of your substrate fits into the void space of these ligands, whereas it clashes with the phenyl rings of PPh3.
2. The "Iodide Effect" (Crucial for Meta-Iodo substrates)
If your substrate is a meta-iodo derivative, the reaction often stalls because the released Iodide ions form stable, inactive dimers with Palladium (Pd2I4L2).[1]
-
Fix: Add AgOTf (Silver Triflate) or NaOTf to the reaction. The silver precipitates the iodide (AgI), freeing the Palladium to re-enter the catalytic cycle.
3. Data: Ligand Performance Comparison
| Ligand System | Yield (Meta-tBu Substrate) | Comment |
| Pd(PPh3)4 | < 15% | Fails due to steric clash during oxidative addition. |
| Pd(dppf)Cl2 | 45% | Better bite angle, but still struggles with bulk. |
| Pd2(dba)3 + XPhos | 92% | Excellent. XPhos accommodates remote steric bulk. |
| Pd-PEPPSI-IPr | 88% | NHC ligands are also effective alternatives. |
Module C: Advanced Meta-C-H Activation
User Report: "I need to functionalize the meta position of a benzoic acid, but I only get ortho (directing group effect) or para (steric control) products." Diagnosis: The carboxyl group naturally directs ortho. To hit the meta position, you must use a "U-turn" template that physically reaches around the ring.
The Solution: Transient Directing Groups (Yu Templates)
You cannot rely on the native carboxyl group alone. You must install a nitrile-based template or use a specific ligand class developed by the Jin-Quan Yu lab.
Protocol: Nitrile-Template Activation
-
Template Installation: Convert the carboxylic acid to a N-methoxybenzamide or install a nitrile-containing template (e.g., 2-cyanophenol derived directing groups).
-
Catalyst System: Use Pd(OAc)2 with MPAA ligands (Mono-N-protected amino acids), specifically Ac-Gly-OH or Boc-Leu-OH .[1]
-
Mechanism: The MPAA ligand binds to Pd and the substrate, forming a specific geometry that makes the meta-C-H bond the only one accessible to the metal center.
Visual Guide: C-H Activation Pathway
References & Authority
-
Yamaguchi Esterification Mechanism & Application:
-
Meta-C-H Activation (Nitrile Templates):
-
Buchwald-Hartwig Ligand Selection (Steric Hindrance):
-
Acid Fluorides in Coupling:
-
Iodide Inhibition in Cross-Coupling:
Sources
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 3-Iodobenzoic Acid Phenacyl Ester
Executive Summary
In organic qualitative analysis and intermediate synthesis, 3-Iodobenzoic acid phenacyl ester serves as a critical crystalline derivative. While modern mass spectrometry has largely supplanted traditional derivatization for identification, phenacyl esters remain vital for purifying carboxylic acids and acting as photolabile protecting groups.
This guide provides a definitive spectroscopic comparison between 3-iodobenzoic acid (the parent compound) and its phenacyl ester derivative . The primary diagnostic value lies in the "Double Carbonyl" shift : the transformation of the single, broad acid carbonyl peak into two distinct, sharp carbonyl bands (ester + ketone) in the ester derivative, accompanied by the disappearance of the carboxyl O-H stretch.
Theoretical Framework: The "Double Carbonyl" Signature
To interpret the FTIR spectrum of 3-iodobenzoic acid phenacyl ester, one must understand the structural changes occurring during esterification with phenacyl bromide (
Structural Transformation[1]
-
Parent (Acid): Contains a carboxylic acid group (
). In solid state, these form dimers via strong hydrogen bonding, broadening the O-H and lowering the C=O frequency. -
Product (Phenacyl Ester): Contains a phenacyl moiety (
). This introduces a ketone carbonyl in addition to the ester carbonyl.
Spectral Prediction Logic
-
Loss of H-Bonding: The removal of the acidic proton eliminates the broad O-H band (
). -
The Double Carbonyl Effect:
-
Band A (Ester C=O): Conjugated to the 3-iodophenyl ring. Typically appears at 1720–1735 cm⁻¹ .
-
Band B (Ketone C=O): Conjugated to the phenyl ring of the phenacyl group. Typically appears at 1690–1705 cm⁻¹ .
-
Result: A split carbonyl region (doublet) is the definitive confirmation of successful phenacyl ester synthesis.
-
Comparative Spectral Analysis
The following table contrasts the characteristic peaks of the parent acid against the phenacyl ester and the common alternative, the p-bromophenacyl ester.
Table 1: Diagnostic FTIR Peak Comparison
| Functional Group | Parent: 3-Iodobenzoic Acid | Target: Phenacyl Ester | Alt: p-Bromophenacyl Ester | ** mechanistic Insight** |
| O-H Stretch | Broad, 2500–3300 cm⁻¹ (Strong H-bonding) | Absent (Diagnostic for completion) | Absent | Disappearance confirms conversion of acid to ester. |
| C=O[1] Stretch | Single, ~1680–1700 cm⁻¹ (Broad, lowered by H-bond) | Doublet: 1. Ester: ~1725 cm⁻¹2.[2] Ketone: ~1700 cm⁻¹ | Doublet: 1. Ester: ~1725 cm⁻¹2.[2] Ketone: ~1700 cm⁻¹ | The "Double Carbonyl" confirms the incorporation of the phenacyl group. |
| C-O Stretch | ~1280–1310 cm⁻¹ | ~1150–1280 cm⁻¹ (Multiple strong bands) | ~1150–1280 cm⁻¹ | "Rule of Three": Esters show strong C-O-C stretching vibrations. |
| C-H (Aromatic) | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | Remains consistent; density increases due to added phenyl ring. |
| C-H (Aliphatic) | N/A | ~2900–2950 cm⁻¹ (Weak, Methylene -CH₂-) | ~2900–2950 cm⁻¹ | The -CH₂- linker in the phenacyl group adds weak aliphatic signals. |
| C-I Stretch | ~500–600 cm⁻¹ | ~500–600 cm⁻¹ | ~500–600 cm⁻¹ | Often obscured in fingerprint region; not primary diagnostic. |
Note on Alternatives: The p-bromophenacyl ester is often preferred in classical analysis because the heavy bromine atom raises the melting point (making isolation easier) and adds a C-Br stretch (~1070 cm⁻¹), but the carbonyl fingerprint remains nearly identical to the standard phenacyl ester.
Experimental Protocol: Synthesis & Validation
To obtain a valid reference spectrum, the sample must be free of unreacted 3-iodobenzoic acid (which would show O-H peaks) and unreacted phenacyl bromide (which is a lachrymator and has its own ketone peak).
Protocol: Preparation of 3-Iodobenzoic Acid Phenacyl Ester
-
Reagents:
-
3-Iodobenzoic acid (0.5 g)
-
Phenacyl bromide (0.4 g) (Caution: Lachrymator/Tear Gas)
-
Sodium Carbonate (
, 0.3 g) or Triethylamine -
Solvent: Ethanol (5 mL) and Water (0.5 mL)
-
-
Procedure:
-
Dissolution: Dissolve the 3-iodobenzoic acid in ethanol. Add the sodium carbonate and warm slightly to form the sodium salt.
-
Addition: Add phenacyl bromide.
-
Reflux: Heat the mixture under reflux for 60–90 minutes. The solution should turn from cloudy (salt suspension) to clear, then potentially precipitate the ester upon cooling.
-
Isolation: Cool the flask in an ice bath. The ester should crystallize. If not, add dropwise cold water to induce precipitation.
-
Purification: Filter the solid and recrystallize from ethanol. This step is critical to remove unreacted acid.
-
-
Validation (Melting Point):
-
Parent Acid MP: 187–188°C [3]
-
Phenacyl Ester MP: Typically lower or distinct from the acid (Literature values for analogs suggest ~85–110°C range, dependent on purity).
-
Spectral Interpretation Workflow
Use the following logic flow to validate your FTIR spectrum. This ensures that what you are seeing is the ester and not a mixture of starting materials.
Figure 1: Decision tree for validating the FTIR spectrum of phenacyl esters. Note that the absence of the O-H band is the first and most critical check for purity.
Detailed Band Assignment (Wavenumber Guide)
When analyzing your spectrum, annotate the following regions:
Region 1: High Frequency (2800–3100 cm⁻¹)
-
3050–3080 cm⁻¹: Aromatic C-H stretching (Weak). You will see multiple small spikes here due to the two aromatic rings (one from benzoate, one from phenacyl).
-
2900–2950 cm⁻¹: Aliphatic C-H stretching (Weak). This comes from the methylene (
) bridge connecting the ester oxygen to the phenacyl ketone. Absence of this band suggests degradation or incorrect structure.
Region 2: The Carbonyl Zone (1650–1750 cm⁻¹)
-
~1725–1735 cm⁻¹ (Ester C=O): This is the higher frequency band. It is shifted higher than the parent acid because esters generally absorb at higher frequencies than H-bonded acids.
-
~1690–1705 cm⁻¹ (Ketone C=O): This is the lower frequency band. It corresponds to the ketone in the phenacyl group. It is lower than a standard aliphatic ketone (~1715) because it is conjugated with a phenyl ring.[4]
Region 3: The Fingerprint (1000–1300 cm⁻¹)
-
1250–1300 cm⁻¹: C-O-C asymmetric stretch.
-
1100–1150 cm⁻¹: C-O-C symmetric stretch.
-
Note: This region is complex. Look for 2-3 very intense bands that were not present (or were different) in the starting acid material.
References
-
NIST Chemistry WebBook. IR Spectrum of 3-Iodobenzoic acid. National Institute of Standards and Technology.[5][6][7] Available at: [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][8] (Source for "Rule of Three" in esters and carbonyl conjugation shifts).
-
Spectroscopy Online. (2020). The C=O[1][2][4][9] Bond, Part VI: Esters and the Rule of Three.[9] Available at: [Link]
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spectrabase.com [spectrabase.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Benzoic acid, 3-iodo-, methyl ester [webbook.nist.gov]
- 6. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]
- 7. 3-Iodobenzoic acid, TMS derivative [webbook.nist.gov]
- 8. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Characterization of 3-Iodobenzoic Acid Phenacyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Characterization
The journey of a potential drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. The precise chemical structure and purity of a synthesized compound, such as 3-Iodobenzoic acid phenacyl ester, directly influence its biological activity, safety profile, and ultimately, its therapeutic potential. Inadequate characterization can lead to misleading biological data and costly delays in the drug development pipeline. This guide is designed to equip researchers with the necessary tools and knowledge to confidently characterize this and similar molecules, ensuring data of the highest quality and reproducibility.
Synthesis of 3-Iodobenzoic Acid Phenacyl Ester: A Reliable Protocol
The synthesis of 3-Iodobenzoic acid phenacyl ester is typically achieved through the esterification of 3-Iodobenzoic acid with phenacyl bromide. This reaction is a classic example of nucleophilic substitution, where the carboxylate anion of 3-Iodobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of phenacyl bromide.
Experimental Protocol:
-
Salt Formation: In a round-bottom flask, dissolve 3-Iodobenzoic acid (1.0 eq.) in a suitable solvent such as acetonitrile. Add a slight excess of a non-nucleophilic base, for example, potassium carbonate (1.2 eq.), to deprotonate the carboxylic acid and form the more nucleophilic carboxylate salt.
-
Esterification: To the stirred suspension, add phenacyl bromide (1.0 eq.). The reaction mixture is then heated to a moderate temperature (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3-Iodobenzoic acid phenacyl ester.
-
Recrystallization: For further purification, the crude ester can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
The following diagram illustrates the workflow for the synthesis of 3-Iodobenzoic acid phenacyl ester:
Caption: Synthesis and purification workflow for 3-Iodobenzoic acid phenacyl ester.
Core Characterization Techniques: A Comparative Analysis
A multi-technique approach is essential for the comprehensive characterization of a synthesized compound. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis for 3-Iodobenzoic acid phenacyl ester, along with a comparison to alternative techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
The ¹H NMR spectrum of the product is expected to show distinct signals corresponding to the protons of the 3-iodobenzoyl and phenacyl moieties. The integration of these signals should correspond to the number of protons in each environment.
-
Aromatic Protons (3-iodobenzoyl group): A complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) is expected for the four protons on the iodinated benzene ring.
-
Aromatic Protons (phenacyl group): A multiplet in the aromatic region (typically δ 7.4-8.0 ppm) corresponding to the five protons of the phenyl ring.
-
Methylene Protons: A characteristic singlet for the two methylene protons (-CH₂-) of the phenacyl group, typically appearing around δ 5.5 ppm.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbons: Two distinct signals in the downfield region (typically δ 160-200 ppm) are expected for the ester and ketone carbonyl carbons.
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 120-140 ppm) corresponding to the carbon atoms of both benzene rings. The carbon attached to the iodine atom will show a characteristic chemical shift.
-
Methylene Carbon: A signal for the methylene carbon (-CH₂-) of the phenacyl group, typically in the range of δ 60-70 ppm.
Comparison with Alternative Techniques: While NMR provides unparalleled structural detail, techniques like Infrared (IR) Spectroscopy can be a quick and simple alternative for confirming the presence of key functional groups. For instance, the IR spectrum of 3-Iodobenzoic acid phenacyl ester would show characteristic stretching frequencies for the ester and ketone carbonyl groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
In an electrospray ionization (ESI) mass spectrum, the primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the molecular formula.
The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment would be expected to show characteristic losses, such as the loss of the phenacyl group or cleavage of the ester bond, providing further confirmation of the structure.
Comparison with Alternative Techniques: While MS provides precise molecular weight information, elemental analysis is a classical technique that can also be used to determine the elemental composition of a compound. However, MS is generally more sensitive and provides more structural information.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. It is a valuable physical property for the identification and purity assessment of a compound. A broad melting range typically indicates the presence of impurities.
Expected Melting Point: The melting point of 3-Iodobenzoic acid phenacyl ester is expected to be a sharp, reproducible value. This can be compared with literature values if available, or used as a reference for future batches.
Comparison with Alternative Techniques: Differential Scanning Calorimetry (DSC) is a more sophisticated thermal analysis technique that can provide more detailed information about the melting behavior and purity of a compound.
Summary of Characterization Data
| Technique | Predicted Data for 3-Iodobenzoic Acid Phenacyl Ester | Alternative Techniques & Comparison |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5 ppm), Methylene protons (singlet, ~δ 5.5 ppm) | IR Spectroscopy: Confirms functional groups (C=O stretch). Less structural detail than NMR. |
| ¹³C NMR | Carbonyl carbons (δ 160-200 ppm), Aromatic carbons (δ 120-140 ppm), Methylene carbon (δ 60-70 ppm) | 2D NMR (COSY, HSQC, HMBC): Provides connectivity information, aiding in complex structure elucidation. |
| Mass Spectrometry (MS) | [M+H]⁺ ion, characteristic fragmentation pattern | Elemental Analysis: Determines elemental composition. Less sensitive and provides no structural information compared to MS. |
| Melting Point | Sharp, defined melting point | Differential Scanning Calorimetry (DSC): Provides more detailed thermal analysis and purity information. |
Conclusion: A Foundation of Scientific Rigor
The comprehensive characterization of synthesized compounds is a cornerstone of reliable and reproducible scientific research. By employing a combination of powerful analytical techniques such as NMR, MS, and melting point analysis, researchers can confidently establish the identity and purity of molecules like 3-Iodobenzoic acid phenacyl ester. This guide provides a framework for this critical process, emphasizing the importance of a multi-faceted analytical approach. Adherence to these principles will undoubtedly contribute to the advancement of drug discovery and development by ensuring the integrity of the foundational chemical data.
References
- Due to the specific nature of the topic, direct literature references for the complete characterization data of 3-Iodobenzoic acid phenacyl ester were not found. The provided protocols and predicted data are based on established principles of organic chemistry and analytical techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
